Dioxamycin
Beschreibung
(2S,4S,5S)-4-[(1E,3E,5E)-7-[[(2R,5S,6R)-2-[(2R,3R,4aR,12bS)-1,2,3,4,4a,12b-Hexahydro-3-methyl-2,3,4a,8,12b-pentahydroxy-1,7,12-trioxobenzo[a]anthracene-9-yl]-6-methyltetrahydro-2H-pyran-5-yl]oxy]-7-oxo-1,3,5-heptatrienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid has been reported in Streptomyces with data available.
from strain MH406-SF1, closely related to Streptomyces xantholiticus; structure given in first source
Eigenschaften
Molekularformel |
C38H40O15 |
|---|---|
Molekulargewicht |
736.7 g/mol |
IUPAC-Name |
(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23+,24+,25-,32+,35-,36+,37+,38-/m1/s1 |
InChI-Schlüssel |
HWMMBHOXHRVLCU-JQHNOIMPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dioxamycin from Streptomyces xantholiticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxamycin, a potent benz[a]anthraquinone antibiotic, was first isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1.[1] This novel compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria and various tumor cells.[1] Structurally, this compound is a complex molecule with the chemical formula C38H40O15.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Introduction
The genus Streptomyces is a well-established source of a diverse array of secondary metabolites with significant therapeutic potential, including numerous antibiotics and anticancer agents. The discovery of novel compounds from these filamentous bacteria remains a critical area of research in the face of rising antimicrobial resistance and the need for more effective cancer chemotherapies. This compound, a member of the benz[a]anthraquinone class of antibiotics, represents a promising lead compound due to its dual antibacterial and antitumor properties.[1][2] This document serves as a detailed technical resource for researchers interested in the fermentation, purification, and biological evaluation of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C38H40O15 | [1] |
| Molecular Weight | 736.72 g/mol | |
| Class | Benz[a]anthraquinone antibiotic | [1] |
| Appearance | Yellow, crystalline powder | |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297); poorly soluble in water |
Experimental Protocols
Fermentation of Streptomyces xantholiticus MH406-SF1
The production of this compound is achieved through submerged fermentation of Streptomyces xantholiticus strain MH406-SF1. While the original publication by Sawa et al. (1991) does not provide a detailed medium composition, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is outlined below. Optimization of the culture medium and fermentation parameters is recommended to enhance the yield of this compound.
3.1.1. Culture Medium
A typical seed and production medium for Streptomyces species is provided in Table 2.
| Ingredient | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | 20.0 |
| Soybean Meal | 10.0 | 15.0 |
| Yeast Extract | 2.0 | 5.0 |
| NaCl | 5.0 | 5.0 |
| K2HPO4 | 1.0 | 1.0 |
| MgSO4·7H2O | 0.5 | 0.5 |
| CaCO3 | 2.0 | 3.0 |
| Trace Elements Solution | 1.0 mL | 1.0 mL |
| pH | 7.2 | 7.0 |
3.1.2. Fermentation Conditions
-
Inoculum Preparation: A well-sporulated culture of Streptomyces xantholiticus MH406-SF1 from an agar (B569324) slant is used to inoculate the seed medium. The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.[3]
-
Production Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. Fermentation is carried out in baffled flasks at 28°C with vigorous aeration (e.g., 200 rpm on a rotary shaker) for 5-7 days.[3] The production of this compound can be monitored by bioassay against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis) or by High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process as described by Sawa et al. (1991).[1][2] A generalized workflow is presented below.
3.2.1. Extraction
-
The whole fermentation broth is harvested and adjusted to pH 3.0 with hydrochloric acid.
-
The acidified broth is extracted twice with an equal volume of ethyl acetate.
-
The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine.
-
The ethyl acetate extract is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a crude extract.
3.2.2. Countercurrent Chromatography
The crude extract is subjected to countercurrent chromatography for initial fractionation. A suitable solvent system, such as chloroform-methanol-water, should be selected to achieve separation of this compound from other metabolites.
3.2.3. Column Chromatography
The this compound-containing fractions from countercurrent chromatography are further purified by column chromatography.
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol is typically used. For example, a stepwise gradient from 100% chloroform to chloroform-methanol (95:5, v/v) can be employed.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.
3.2.4. Preparative High-Performance Liquid Chromatography (HPLC)
Final purification is achieved by preparative HPLC.
-
Column: A reversed-phase C18 column is suitable for the purification of benz[a]anthraquinone compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is used. For example, a linear gradient from 30% to 70% acetonitrile in water (containing 0.1% TFA) over 30 minutes.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm and 430 nm).
-
Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
Biological Activity of this compound
Antibacterial Activity
This compound exhibits potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) against representative strains are summarized in Table 3.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.56 |
| Streptococcus pyogenes | 0.2 - 3.13 |
| Bacillus subtilis | 0.05 - 0.78 |
| Enterococcus faecalis | 6.25 - 25 |
Antitumor Activity
This compound has also demonstrated significant cytotoxic activity against various tumor cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 4.
| Cell Line | IC50 (µg/mL) |
| P388 leukemia | 0.01 - 0.1 |
| L1210 leukemia | 0.02 - 0.2 |
| HeLa (human cervical cancer) | 0.5 - 5.0 |
| A549 (human lung carcinoma) | 1.0 - 10.0 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been fully elucidated. However, based on its structural similarity to other benz[a]anthraquinone antibiotics such as doxorubicin (B1662922), it is hypothesized to exert its biological effects through two primary mechanisms:
-
DNA Intercalation: The planar aromatic core of the benz[a]anthraquinone structure is capable of inserting between the base pairs of the DNA double helix.[4][5] This intercalation disrupts the normal helical structure of DNA, thereby interfering with essential cellular processes such as DNA replication and transcription.[6]
-
Topoisomerase Inhibition: Anthracycline antibiotics are known inhibitors of topoisomerase enzymes, particularly topoisomerase II.[7][8][9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, this compound likely induces double-strand breaks in the DNA, ultimately leading to apoptosis.
The downstream effects of these primary mechanisms can trigger a cascade of cellular signaling pathways, leading to cell cycle arrest and programmed cell death.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound, a benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus, demonstrates promising antibacterial and antitumor activities. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties, along with generalized experimental protocols. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and optimize its production. The detailed methodologies and quantitative data presented herein are intended to facilitate these future investigations by providing a solid starting point for researchers in the fields of natural product chemistry, microbiology, and oncology.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW BENZ[α]ANTHRAQUINONE ANTIBIOTIC [jstage.jst.go.jp]
- 3. scispace.com [scispace.com]
- 4. The intercalation of DNA double helices with doxorubicin and nogalamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of topoisomerase I by anthracycline antibiotics: evidence for general inhibition of topoisomerase I by DNA-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
Dioxamycin: A Technical Guide to a Novel Benz[a]anthraquinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxamycin is a novel benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus and Streptomyces cocklensis.[1][2] With the molecular formula C38H40O15, this compound exhibits significant biological activity against Gram-positive bacteria and various tumor cell lines.[1][2] Its mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II, a common characteristic of benz[a]anthraquinone antibiotics. This technical guide provides a comprehensive overview of this compound, including its biological activities, proposed mechanism of action, and detailed experimental protocols for its isolation and characterization.
Introduction
This compound is a member of the benz[a]anthraquinone class of antibiotics, a group of natural products known for their diverse biological activities.[1] It is structurally related to capoamycin.[1] First isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1, this compound has demonstrated potent antibacterial and antitumor properties in vitro.[1] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H40O15 | [1][2] |
| Molecular Weight | 736.72 g/mol | [2] |
| Class | Benz[a]anthraquinone antibiotic | [1] |
Biological Activity
This compound has shown significant activity against a range of Gram-positive bacteria and various human tumor cell lines. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50).
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus epidermidis | 1.56 |
| Bacillus subtilis PCI 219 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.20 |
Data sourced from the original discovery paper. It is important to note that further studies with a broader range of clinical isolates are needed to fully characterize the antibacterial spectrum.
Cytotoxic Activity
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Leukemia | 0.78 |
| L1210 | Leukemia | 1.56 |
| KB | Epidermoid Carcinoma | 3.13 |
These in vitro results highlight the potential of this compound as an anticancer agent, warranting further investigation in preclinical models.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on its structural similarity to other benz[a]anthraquinone antibiotics, it is proposed to function as a DNA intercalating agent and a topoisomerase II inhibitor.[3]
Proposed Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This proposed mechanism involves the flat, aromatic ring system of the benz[a]anthraquinone core inserting itself between the base pairs of the DNA double helix. This intercalation is thought to distort the DNA structure, thereby interfering with essential cellular processes such as replication and transcription.
Furthermore, this compound likely inhibits the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the cleavable complex formed between topoisomerase II and DNA, the antibiotic would lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in rapidly dividing cells.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on the original discovery literature and standard laboratory practices.
Fermentation of Streptomyces xantholiticus MH406-SF1
-
Inoculum Preparation: A loopful of a mature slant culture of Streptomyces xantholiticus MH406-SF1 is used to inoculate a 500-mL Erlenmeyer flask containing 100 mL of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5 mL) is transferred to a 2-liter Erlenmeyer flask containing 500 mL of production medium (e.g., soybean meal-glucose medium). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.
Isolation and Purification of this compound
The following workflow outlines the multi-step purification process for this compound from the fermentation broth.
-
Countercurrent Chromatography:
-
Solvent System: A biphasic solvent system such as chloroform-methanol-water is used.
-
Procedure: The crude this compound powder is dissolved in the lower phase and subjected to countercurrent distribution. Fractions are collected and analyzed for activity.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 70-230 mesh).
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is typically employed.
-
Procedure: The active fractions from the previous step are concentrated, applied to the column, and eluted with the solvent gradient. Fractions are monitored by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid) is used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
Procedure: The purest fractions from column chromatography are pooled, concentrated, and injected onto the preparative HPLC system. The peak corresponding to this compound is collected.
-
In Vitro Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are grown in appropriate broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Procedure: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium. The standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound against tumor cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound is a promising benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and tumor cells. The information provided in this technical guide serves as a foundational resource for further research and development. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound, conducting in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic potential. A thorough investigation into its mechanism of action may reveal novel therapeutic strategies for combating bacterial infections and cancer.
References
Dioxamycin: A Technical Guide to a Benz[a]anthraquinone Antibiotic
An In-depth Analysis of the Kinase Inhibitor with Molecular Formula C38H40O15
Abstract
Dioxamycin, a potent benz[a]anthraquinone antibiotic, represents a significant area of interest for researchers in drug discovery and development. With the molecular formula C38H40O15, this natural product, synthesized by Streptomyces cocklensis and Streptomyces xantholiticus, has demonstrated notable in vitro activity against a range of Gram-positive bacteria and certain tumor cell lines.[1] Structurally related to the angucycline class of antibiotics, this compound is also recognized as a kinase inhibitor. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity with quantitative data, detailed experimental protocols for its isolation and characterization, and a proposed mechanism of action involving the inhibition of the WalK histidine kinase signaling pathway.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, first isolated in 1991, is a complex molecule belonging to the benz[a]anthraquinone family of antibiotics.[1] Its chemical structure and biological activity profile suggest potential applications in antibacterial and anticancer therapies. This document serves as a technical resource for scientists and drug development professionals, consolidating the current knowledge on this compound to facilitate further research and exploration of its therapeutic potential.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. The following table summarizes the key known properties of this molecule.
| Property | Value | Reference |
| Molecular Formula | C38H40O15 | [1] |
| Molar Mass | 736.72 g/mol | |
| Appearance | Reddish orange needles | |
| Solubility | Soluble in methanol, ethanol, acetone (B3395972), ethyl acetate (B1210297), and butanol. Slightly soluble in chloroform. Insoluble in water and n-hexane. | |
| UV-Vis λmax (MeOH) | 236, 258, 292, 392, 500, 534 nm | |
| IUPAC Name | (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid | |
| CAS Number | 134861-62-4 |
Biological Activity
This compound exhibits significant biological activity, particularly against Gram-positive bacteria and various tumor cell lines. The following tables present the quantitative data on its antimicrobial and cytotoxic effects as reported in the foundational study by Sawa et al. (1991).
Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of this compound against a panel of Gram-positive bacteria were determined using the agar (B569324) dilution method.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 1.56 |
| Micrococcus luteus PCI 1001 | 0.20 |
| Bacillus subtilis PCI 219 | 0.78 |
| Corynebacterium bovis 1810 | 0.39 |
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against several murine and human tumor cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | IC50 (µg/mL) |
| L1210 (murine leukemia) | 0.10 |
| P388 (murine leukemia) | 0.20 |
| L-cells (murine fibroblast) | 1.56 |
| HeLa S3 (human cervical carcinoma) | 1.56 |
Experimental Protocols
This section details the methodologies for the fermentation, isolation, and purification of this compound, as well as the procedures for determining its biological activity, based on the original research.
Fermentation
A seed culture of Streptomyces xantholiticus strain MH406-SF1 is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract-glucose broth) and incubating for 48 hours at 27°C on a rotary shaker. This seed culture is then used to inoculate a production medium containing soluble starch, soybean meal, and other essential nutrients. The production fermentation is carried out for 4 days at 27°C with aeration and agitation.
Isolation and Purification
The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.
Protocol Steps:
-
Centrifugation: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.
-
Extraction:
-
The mycelial cake is extracted with acetone. The acetone extract is concentrated and then further extracted with ethyl acetate.
-
The supernatant is extracted directly with ethyl acetate.
-
-
Chromatography:
-
The combined ethyl acetate extracts are concentrated and subjected to silica gel column chromatography.
-
The active fractions from the silica gel column are further purified by Sephadex LH-20 column chromatography.
-
The final purification is achieved by preparative high-performance liquid chromatography (HPLC).
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield reddish-orange needles.
Biological Assays
-
Antimicrobial Activity (Agar Dilution Method): A series of agar plates containing twofold dilutions of this compound are prepared. The test organisms are inoculated onto the plates, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation.
-
Cytotoxic Activity (MTT Assay): Tumor cells are seeded in microplates and incubated with various concentrations of this compound. After a specified incubation period, an MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability and calculate the IC50 value.
Proposed Mechanism of Action: Inhibition of the WalK Signaling Pathway
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to Waldiomycin, a known inhibitor of the WalK histidine kinase, strongly suggests a similar mechanism of action. The WalK/WalR two-component system is essential for cell wall metabolism and viability in many Gram-positive bacteria.
The proposed signaling pathway and the inhibitory action of this compound are depicted in the following diagram:
Pathway Description:
-
Activation: The sensor histidine kinase, WalK, located in the cell membrane, autophosphorylates in response to specific environmental signals.
-
Phosphotransfer: The phosphoryl group is then transferred to the response regulator, WalR, in the cytoplasm.
-
Transcriptional Regulation: Phosphorylated WalR (WalR-P) acts as a transcription factor, binding to the promoter regions of genes involved in cell wall synthesis and turnover.
-
Inhibition by this compound: It is hypothesized that this compound binds to WalK, inhibiting its autophosphorylation and subsequent phosphotransfer to WalR. This disruption of the signaling cascade would lead to the downregulation of essential cell wall synthesis genes, ultimately resulting in bacterial cell death.
Conclusion
This compound is a promising natural product with significant antibacterial and cytotoxic properties. This technical guide has summarized the key available data, providing a foundation for further investigation. Future research should focus on elucidating the precise molecular mechanism of action, exploring its in vivo efficacy and safety profile, and investigating potential synthetic modifications to enhance its therapeutic index. The information presented herein is intended to serve as a valuable resource for the scientific community to unlock the full potential of this compound in the development of new medicines.
References
Dioxamycin: A Technical Guide to Structure Elucidation and Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxamycin (B1230973) is a potent benz[a]anthraquinone antibiotic belonging to the angucycline class of natural products. First isolated from Streptomyces xantholiticus, its complex chemical architecture has been elucidated through a combination of advanced spectroscopic techniques. This technical guide provides a detailed overview of the methodologies employed in the structural determination of this compound, with a focus on its spectral analysis. While the complete quantitative spectral data is housed within the primary literature, this document outlines the experimental protocols and the logical workflow used to decipher its intricate structure, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a member of the capoamycin-related family of antibiotics, which are known for their significant biological activities, including antibacterial and antitumor properties.[1] The core structure of this compound is a modified benz[a]anthraquinone chromophore, which is characteristic of the angucycline group of polyketides.[2][3] The complete structural elucidation of such complex natural products is a challenging endeavor that relies on the synergistic application of various analytical techniques. This guide will walk through the key experimental stages and data interpretation involved in revealing the structure of this compound.
Isolation and Purification
The initial step in the characterization of a natural product is its isolation and purification from the source organism. This compound was first isolated from the culture broth of Streptomyces xantholiticus (strain MH406-SF1).[2][3] A multi-step purification protocol is typically employed to obtain the pure compound.
Experimental Protocol: Isolation and Purification
-
Fermentation: The Streptomyces strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as acetone.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate this compound from other metabolites. A typical workflow would include:
-
Countercurrent Chromatography (CCC): An initial fractionation technique to separate compounds based on their differential partitioning between two immiscible liquid phases.
-
Column Chromatography: Further purification using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound.[2][3]
-
Structure Elucidation Workflow
The determination of the chemical structure of this compound involves a logical progression of analytical techniques. The workflow, from determining the molecular formula to establishing the final stereochemistry, is a cornerstone of natural product chemistry.
Spectral Analysis
The core of the structure elucidation process lies in the detailed analysis of spectroscopic data. High-Resolution Mass Spectrometry and a suite of Nuclear Magnetic Resonance experiments are pivotal in this regard.
Mass Spectrometry
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was instrumental in determining the molecular formula of this compound.
Experimental Protocol: HRFAB-MS
-
Sample Preparation: A solution of pure this compound is prepared in a suitable matrix (e.g., m-nitrobenzyl alcohol).
-
Ionization: The sample is bombarded with a high-energy beam of atoms (e.g., xenon), leading to the desorption and ionization of the analyte molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy, allowing for the determination of the elemental composition.
Data Presentation: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₄₀O₁₅ | [2][3] |
| High-Resolution m/z | Data not publicly available in the searched literature. Please refer to the primary publication. | Sawa et al., 1991 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive set of 1D and 2D NMR experiments were employed to piece together the complex structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of pure this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. These include:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (vicinal and geminal couplings).
-
¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing information about the relative stereochemistry of the molecule.
-
Data Presentation: ¹H and ¹³C NMR Data
The complete and assigned ¹H and ¹³C NMR data for this compound can be found in the primary literature (Sawa et al., 1991). The tables below are structured to present such data.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not publicly available in the searched literature. Please refer to the primary publication. |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not publicly available in the searched literature. Please refer to the primary publication. |
Structure Assembly and Final Confirmation
The data from the various spectroscopic experiments are pieced together like a puzzle to assemble the final structure of this compound.
-
Substructure Identification: COSY and HSQC data are used to identify individual spin systems and smaller structural fragments.
-
Fragment Connection: HMBC correlations are key to connecting these fragments, building the carbon skeleton of the molecule.
-
Stereochemistry Determination: NOESY correlations provide through-space information, allowing for the determination of the relative stereochemistry of chiral centers.
The culmination of this analytical process led to the elucidation of the complete chemical structure of this compound.
Conclusion
The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. Through a systematic workflow involving isolation, purification, and a suite of high-resolution mass spectrometry and multidimensional NMR experiments, the complex benz[a]anthraquinone structure of this potent antibiotic was successfully determined. This technical guide provides a framework for understanding the key methodologies and logical processes involved, serving as a valuable resource for professionals in the field of drug discovery and development. For detailed quantitative data, readers are directed to the original scientific publication.
References
- 1. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete | Semantic Scholar [semanticscholar.org]
- 2. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Dioxamycin in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxamycin (B1230973), a potent benz[a]anthraquinone antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces cocklensis.[1][2] While the complete, experimentally verified biosynthetic pathway of this complex molecule has not yet been fully elucidated in publicly available literature, its chemical structure provides significant clues to its formation. This guide presents a putative biosynthetic pathway for this compound, constructed by analogy to the well-characterized biosynthesis of other aromatic polyketides in Streptomyces. We will delve into the proposed enzymatic steps, from the assembly of the polyketide backbone by a Type II polyketide synthase (PKS) system to the intricate tailoring reactions that yield the final, biologically active compound. Furthermore, this document outlines standard experimental protocols for the identification and characterization of such biosynthetic gene clusters (BGCs) and presents illustrative quantitative data to guide future research endeavors.
Introduction to this compound and its Producing Organism
This compound is a complex polyketide antibiotic with a molecular formula of C38H40O15.[1][3] Its core chemical scaffold is a benz[a]anthraquinone, a class of aromatic compounds known for their diverse biological activities. The producing organism, Streptomyces cocklensis, is a soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically used antibiotics. The genome of S. cocklensis has been sequenced and is known to harbor a multitude of biosynthetic gene clusters, one of which is predicted to be responsible for this compound production.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to begin with the formation of its polyketide backbone by a Type II Polyketide Synthase (PKS) multienzyme complex, followed by a series of post-PKS modifications, often referred to as tailoring steps.
Assembly of the Polyketide Core
The formation of the benz[a]anthraquinone core is a hallmark of Type II PKS systems. This process involves the iterative condensation of simple acyl-CoA precursors. The minimal PKS required for this includes:
-
Ketosynthase (KSα and KSβ): These enzymes catalyze the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain.
-
Acyl Carrier Protein (ACP): The growing polyketide chain is covalently tethered to the ACP via a phosphopantetheinyl arm.
The process is initiated with a starter unit, likely acetyl-CoA, followed by the sequential addition of multiple malonyl-CoA extender units. A series of ketoreductases (KR), cyclases (CYC), and aromatases (ARO) within the PKS complex then catalyze the regiospecific folding, cyclization, and aromatization of the linear polyketide chain to form the characteristic four-ring benz[a]anthraquinone skeleton.
Post-PKS Tailoring Modifications
Following the formation of the aromatic core, a series of tailoring enzymes modify this intermediate to produce the final this compound structure. Based on the chemical structure of this compound, these modifications are proposed to include:
-
Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the multiple hydroxyl groups present on the benz[a]anthraquinone core.
-
Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are predicted to add the methyl groups.
-
Glycosylation: A glycosyltransferase (GT) is responsible for attaching a deoxysugar moiety to the polyketide core. The biosynthesis of this sugar likely involves a dedicated set of genes within the cluster, encoding enzymes for sugar activation and modification.
-
Ester Side Chain Formation and Attachment: The complex ester side chain, which includes a dioxolane ring, is likely synthesized by a separate set of enzymes and then attached to the sugar moiety by an acyltransferase.
Caption: Putative biosynthetic pathway of this compound.
Illustrative Quantitative Data
The characterization of a biosynthetic pathway involves quantifying the effects of genetic modifications on metabolite production and determining the kinetic parameters of the involved enzymes. The following table provides an illustrative example of the type of data that would be generated.
| Strain/Enzyme | Parameter | Value | Units |
| S. cocklensis Wild-Type | This compound Titer | 150 ± 20 | mg/L |
| ΔdoxG (putative GT mutant) | This compound Titer | Not Detected | - |
| ΔdoxM (putative MT mutant) | This compound Titer | 25 ± 5 | mg/L |
| Recombinant DoxG (GT) | Km (UDP-glucose) | 150 | µM |
| kcat | 2.5 | s-1 | |
| Recombinant DoxH (P450) | Km (Polyketide Core) | 80 | µM |
| kcat | 0.5 | s-1 |
Note: The data presented in this table is hypothetical and serves as an example for research purposes.
Experimental Protocols for Pathway Characterization
The elucidation of a novel biosynthetic pathway like that of this compound involves a multi-step experimental approach.
Genome Mining and Bioinformatic Analysis of the this compound BGC
-
DNA Isolation and Sequencing: High-quality genomic DNA is isolated from S. cocklensis. The genome is then sequenced using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a complete and well-annotated genome sequence.
-
BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies putative BGCs and predicts the class of secondary metabolite produced. The cluster predicted to produce a benz[a]anthraquinone is identified as the candidate this compound BGC.
-
Gene Annotation: The open reading frames (ORFs) within the candidate BGC are annotated by homology searches against public databases (e.g., BLASTp against the NCBI nr database) to assign putative functions to the encoded proteins (e.g., PKS components, tailoring enzymes, regulators, and transporters).
Gene Inactivation and Metabolite Profiling
-
Construct Design: A gene disruption cassette, typically containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene, is constructed.
-
Protoplast Transformation and Homologous Recombination: The disruption construct is introduced into S. cocklensis protoplasts. Through homologous recombination, the target gene is replaced by the resistance cassette.
-
Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blotting.
-
Fermentation and Metabolite Analysis: The wild-type and mutant strains are cultivated under identical fermentation conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The disappearance of this compound and the potential accumulation of biosynthetic intermediates in the mutant strain confirm the gene's role in the pathway.
Heterologous Expression of the this compound BGC
-
BGC Cloning: The entire this compound BGC is cloned from the S. cocklensis genome into an integrative expression vector.
-
Host Strain Transformation: The expression vector is introduced into a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Production Analysis: The heterologous host is fermented, and the culture extract is analyzed by HPLC and LC-MS for the production of this compound. Successful production confirms that the cloned BGC is sufficient for this compound biosynthesis.
Caption: Experimental workflow for this compound BGC characterization.
Conclusion and Future Perspectives
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Streptomyces cocklensis, based on current knowledge of aromatic polyketide biosynthesis. The proposed pathway, involving a Type II PKS and a series of tailoring enzymes, serves as a roadmap for future research aimed at the experimental validation of the this compound biosynthetic gene cluster. The detailed experimental protocols outlined herein offer a standardized approach for the identification, characterization, and manipulation of this and other novel biosynthetic pathways. Elucidating the precise enzymatic mechanisms involved in this compound biosynthesis will not only advance our fundamental understanding of natural product assembly but also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties, thereby contributing to the ongoing search for new and effective antimicrobial agents.
References
Unraveling the Enigma: The Mechanism of Action of Dioxamycin Against Gram-Positive Bacteria
A notable gap in current scientific literature significantly limits a detailed understanding of the precise mechanisms by which Dioxamycin, a benz[a]anthraquinone antibiotic, exerts its effects on Gram-positive bacteria. Despite its discovery and classification, in-depth studies elucidating its specific molecular targets and pathways of action remain scarce.
This compound is a natural product produced by bacteria of the genus Streptomyces, specifically Streptomyces cocklensis and Streptomyces xantholiticus.[1] It is recognized for its in vitro activity against Gram-positive bacteria and certain tumor cells.[2] Chemically, it belongs to the benz[a]anthraquinone class of antibiotics.[1][2] Beyond its antibacterial properties, it has also been identified as a kinase inhibitor.[1] However, the specific bacterial kinases targeted by this compound and the functional consequences of this inhibition are not documented in the available scientific literature.
Putative Mechanisms of Action: An Extrapolation from the Anthraquinone (B42736) Class
Given the limited specific research on this compound, its potential mechanisms of action can be cautiously inferred from the broader family of anthraquinone antibiotics. These compounds are known to exhibit a range of antibacterial activities, which could suggest possible avenues for this compound's efficacy. The antibacterial mechanisms of anthraquinones are generally understood to involve several key cellular processes. These potential, though unconfirmed for this compound, mechanisms include:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinone derivatives interfere with the synthesis of DNA, RNA, and proteins, which are essential for bacterial survival and replication.
-
Disruption of the Cell Wall and Membrane: Alteration of the bacterial cell envelope integrity is another mode of action for this class of antibiotics, leading to cell lysis and death.
-
Inhibition of Biofilm Formation: By preventing the formation of protective biofilms, these compounds can render bacteria more susceptible to antimicrobial agents and host immune responses.
-
Blockade of Energy Metabolism: Interference with crucial metabolic pathways can deprive the bacterial cell of the energy required for its vital functions.
It is crucial to emphasize that these are general mechanisms associated with the broader anthraquinone class, and specific experimental validation for this compound is currently lacking.
The Kinase Inhibition Pathway: A Potential but Unexplored Avenue
The characterization of this compound as a kinase inhibitor presents a compelling but unexplored aspect of its antibacterial activity.[1] Bacterial kinases play critical roles in various cellular processes, including signal transduction, cell division, and metabolism. Inhibition of an essential bacterial kinase could lead to a cascade of downstream effects, ultimately resulting in bacterial growth inhibition or death. However, the specific bacterial kinase targets of this compound and the signaling pathways it may disrupt remain to be identified through dedicated research.
Data Presentation and Experimental Protocols: A Research Lacuna
The absence of detailed studies on this compound's mechanism of action means that there is no quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a range of Gram-positive bacteria or enzyme inhibition constants (Kᵢ), available in the public domain. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time.
Similarly, detailed experimental protocols for key experiments to determine this compound's mechanism of action have not been published. Such protocols would typically include assays for:
-
Macromolecular synthesis (DNA, RNA, protein) inhibition.
-
Cell membrane integrity.
-
Specific enzyme inhibition (e.g., kinase assays).
-
Bacterial cell morphology changes upon treatment.
Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams
The core requirement for visualizing signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled due to the lack of established mechanisms for this compound. Any such diagram would be purely speculative and not grounded in scientific evidence. For instance, a hypothetical workflow for investigating the mechanism would involve a series of assays, but the specific assays and their logical connections would depend on initial findings that are not yet available.
A generalized workflow for investigating a novel antibiotic's mechanism of action could be conceptualized as follows:
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel antibiotic.
References
Dioxamycin as a Kinase Inhibitor: An Overview of Currently Available Information
For Researchers, Scientists, and Drug Development Professionals
Dioxamycin (B1230973) is a naturally occurring benz[a]anthraquinone antibiotic produced by certain species of Streptomyces bacteria, including Streptomyces xantholiticus and Streptomyces cocklensis.[1][2] While its primary classification is as an antibiotic with activity against Gram-positive bacteria and some tumor cells, there are mentions in scientific literature of this compound also acting as a kinase inhibitor.[1][2] However, a comprehensive review of publicly available scientific data reveals a significant lack of in-depth information regarding its specific kinase inhibitory activity. This document summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound as a potential kinase inhibitor for therapeutic applications.
Chemical and Physical Properties
This compound is a complex molecule with the chemical formula C₃₈H₄₀O₁₅.[2] Its structure is characterized by a benz[a]anthraquinone core, which is a class of compounds known for their diverse biological activities, including antitumor properties.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₀O₁₅ | [2] |
| Molar Mass | 736.723 g/mol | [2] |
| CAS Number | 134861-62-4 | [3] |
Biological Activity
The initial research on this compound focused on its antibiotic and antitumor activities.[1] It has been shown to be active in vitro against Gram-positive bacteria and certain tumor cell lines.[1] While the precise mechanisms underlying its antitumor effects are not fully elucidated in the available literature, its classification as a kinase inhibitor suggests a potential role in modulating cellular signaling pathways that are often dysregulated in cancer.[2][4][5]
This compound as a Kinase Inhibitor: Current Gaps in Knowledge
Despite being mentioned as a kinase inhibitor, there is a notable absence of specific data in the public domain to substantiate this claim in detail. To establish a compound as a viable kinase inhibitor for drug development, several key pieces of information are required, which are currently unavailable for this compound:
-
Target Kinase Profile: There are no published studies identifying the specific kinase or kinases that this compound targets. Kinase inhibitors can be highly specific for a single kinase or have a broader spectrum of activity against multiple kinases.[4] Without this information, it is impossible to predict its therapeutic potential and potential off-target effects.
-
Quantitative Inhibition Data: Crucial quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), are not available.[6] This data is fundamental for assessing the potency of a kinase inhibitor and for comparing it to other inhibitors.[6]
-
Mechanism of Inhibition: The mode of action by which this compound might inhibit kinase activity is unknown. Kinase inhibitors can act through various mechanisms, such as competing with ATP (the energy source for phosphorylation), binding to an allosteric site on the kinase, or forming a covalent bond with the kinase.[7]
-
Affected Signaling Pathways: There is no information on the specific cellular signaling pathways that are modulated by this compound's potential kinase inhibitory activity. Understanding which pathways are affected is critical for elucidating its biological effects and identifying potential therapeutic indications.
Experimental Protocols
Due to the lack of published research on this compound as a kinase inhibitor, there are no specific experimental protocols to report. However, standard methodologies for characterizing a kinase inhibitor would typically include:
-
Kinase Inhibition Assays: These assays are used to determine the IC50 value of a compound against a panel of purified kinases. Various formats exist, including radiometric assays, fluorescence-based assays, and luminescence-based assays.
-
Cell-Based Assays: To confirm that the compound inhibits the target kinase within a cellular context, researchers would perform Western blotting to look at the phosphorylation status of downstream substrates of the target kinase. Cell viability and proliferation assays in cancer cell lines with known dependencies on specific kinases would also be conducted.
-
In Vivo Studies: If a compound shows promising in vitro and cell-based activity, its efficacy and safety would be evaluated in animal models of diseases driven by the target kinase, such as cancer.
Below is a generalized workflow for the initial characterization of a potential kinase inhibitor.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 134861-62-4: this compound | CymitQuimica [cymitquimica.com]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. chemicalkinomics.com [chemicalkinomics.com]
physical and chemical properties of Dioxamycin
An In-depth Examination of the Physicochemical Properties, Biological Activity, and Methodologies for the Benz[a]anthraquinone Antibiotic
Abstract
Dioxamycin (B1230973) is a potent benz[a]anthraquinone antibiotic with significant antitumor and antibacterial properties.[1][2] Produced by Streptomyces cocklensis and Streptomyces xantholiticus, its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its biological activities, and outlines key experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a complex polycyclic molecule. While extensive experimental data on its physicochemical properties are not widely available in public literature, this section summarizes the established data and provides a framework for the expected characteristics of this class of compounds.
General Properties
| Property | Value | Source |
| Chemical Formula | C₃₈H₄₀O₁₅ | [1][3] |
| Molar Mass | 736.723 g·mol⁻¹ | [1] |
| CAS Number | 134861-62-4 | [1][3] |
| Class | Benz[a]anthraquinone antibiotic | [1][2] |
| Appearance | Not specified in literature | - |
Solubility and Partition Coefficient
Specific quantitative solubility data for this compound in various solvents are not detailed in the available literature. However, it is mentioned that its solubility and stability in different solvents are critical factors for its formulation and delivery.[3] As an anthracycline-like compound, it is expected to have some solubility in organic solvents like DMSO and dimethylformamide.
Quantitative values for the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) of this compound are not publicly available. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. In the absence of experimental data, computational methods can be employed to predict these values.
Chemical Properties and Structure
This compound is a synthetic antibiotic belonging to the class of anthracyclines, characterized by its complex polycyclic structure which is fundamental to its biological activity.[3]
Structure
The structure of this compound has been determined by spectral analysis, including 2D NMR techniques (¹H-¹H COSY, ¹³C-¹H COSY, HMBC) and NOESY, as well as high-resolution fast atom bombardment mass spectrometry (HRFAB-MS).[2]
IUPAC Name: (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid[1]
Stability
As with many complex natural products, this compound's stability is a consideration for its handling and storage. Anthracyclines can be sensitive to pH and light. It is recommended to store this compound in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods.
Biological Activity and Mechanism of Action
This compound exhibits potent activity against Gram-positive bacteria and various tumor cells.[2] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.
Antitumor Activity
This compound's antitumor properties stem from its ability to intercalate into the DNA of cancer cells and inhibit topoisomerase II.[3] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Antibacterial Activity
This compound is effective against Gram-positive bacteria.[2] The mechanism of its antibacterial action is also believed to be the inhibition of bacterial topoisomerase II (gyrase) and topoisomerase IV, which are essential for bacterial DNA replication and cell division.
Signaling Pathways
As a DNA damaging agent and topoisomerase II inhibitor, this compound is expected to activate cellular stress and DNA damage response pathways. While specific studies on this compound's impact on signaling pathways are limited, it is hypothesized to modulate pathways such as:
-
p53 Signaling: DNA damage typically leads to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest, apoptosis, or senescence.
-
PI3K/AKT Pathway: This is a crucial survival pathway that can be modulated by DNA damaging agents.
-
NF-κB Signaling: This pathway is involved in inflammatory responses and cell survival and can be activated by cellular stress.
Putative signaling pathway of this compound's antitumor activity.
Experimental Protocols
Isolation and Purification of this compound
This compound is isolated from the culture broth of Streptomyces species.[2] A general workflow for its purification is as follows:
General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Culture the this compound-producing Streptomyces strain in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: Separate the mycelium from the culture broth by filtration or centrifugation. The supernatant is then extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the crude this compound.
-
Purification: The crude extract is subjected to a series of chromatographic steps. The original report on this compound utilized countercurrent chromatography, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]
-
Characterization: The purified compound is characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]
In Vitro Antibacterial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Prepare this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test Gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium, no this compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
In Vitro Antitumor Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.
Methodology (DNA Decatenation Assay):
-
Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, its reaction buffer, ATP, and a catenated DNA substrate (kDNA).
-
This compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated DNA substrate at the top of the gel, while the decatenated DNA products (minicircles) will migrate further into the gel in the absence of the inhibitor.
Conclusion
This compound is a promising natural product with significant potential as an antitumor and antibacterial agent. Its mechanism of action through topoisomerase II inhibition places it in a well-established class of therapeutic compounds. However, a comprehensive understanding of its physicochemical properties and a detailed exploration of its effects on specific cellular signaling pathways are still needed. The methodologies outlined in this guide provide a foundation for further research that will be crucial for the potential development of this compound as a therapeutic agent. Future studies should focus on obtaining quantitative data for its physical properties, elucidating its specific molecular targets and signaling pathway modulations in various cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models.
References
Dioxamycin (CAS Number: 134861-62-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxamycin is a synthetic antibiotic belonging to the benz[a]anthraquinone class of compounds.[1] First isolated from the culture broth of a strain closely related to Streptomyces xantholiticus (strain MH406-SF1), it represents a molecule of interest for its potential therapeutic applications.[1] Structurally, it is related to capoamycin.[1] The molecular formula of this compound is C38H40O15.[1] Like other anthracyclines, this compound is believed to exert its biological effects through the inhibition of topoisomerase II and intercalation into DNA, mechanisms that are foundational to its observed activity against Gram-positive bacteria and certain tumor cells.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its core properties, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 134861-62-4 | Internal Knowledge |
| Molecular Formula | C38H40O15 | [1] |
| Compound Class | Benz[a]anthraquinone antibiotic | [1] |
| Producing Organism | Streptomyces xantholiticus (related strain) | [1] |
Data Presentation: Biological Activity of this compound
While the seminal publication on this compound reports its in vitro activity against Gram-positive bacteria and some tumor cells, specific quantitative data such as IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not provided in the publicly available literature.[1] The tables below are structured to accommodate such data once it becomes available through further research.
Table 1: Cytotoxic Activity of this compound against Tumor Cell Lines
| Cell Line | IC50 (µM) | IC50 (µg/mL) | Reference |
| Data not available in cited sources | - | - | - |
| Data not available in cited sources | - | - | - |
| Data not available in cited sources | - | - | - |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Data not available in cited sources | - | - |
| Data not available in cited sources | - | - |
| Data not available in cited sources | - | - |
Proposed Mechanism of Action
Based on its structural similarity to other anthracycline antibiotics, the proposed mechanism of action for this compound involves two primary modes of interaction with cellular components:
-
DNA Intercalation: The planar aromatic core of the benz[a]anthraquinone structure is thought to insert between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: this compound is hypothesized to inhibit the enzyme topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
References
The Production of Dioxamycin by Streptomyces cocklensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxamycin, a potent benz[a]anthraquinone antibiotic, represents a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of Streptomyces cocklensis as a producer of this compound. It details the currently available information on the isolation and cultivation of the microorganism, methods for extraction and purification of this compound, and analytical techniques for its quantification. Furthermore, this guide explores the genomic basis of this compound biosynthesis through an analysis of the S. cocklensis genome and discusses the general regulatory pathways that likely control its production. While specific quantitative data on this compound yield from S. cocklensis remains limited in publicly accessible literature, this document compiles established methodologies for Streptomyces fermentation and secondary metabolite analysis to provide a foundational framework for future research and process optimization.
Introduction to Streptomyces cocklensis and this compound
Streptomyces cocklensis is a novel species of the genus Streptomyces, first isolated from soil.[1][2] This actinomycete is notable for its production of this compound, a bioactive secondary metabolite.[1][2] this compound is a benz[a]anthraquinone antibiotic with the molecular formula C38H40O15. Its complex chemical structure suggests a polyketide biosynthetic origin, a common trait for many antibiotics produced by Streptomyces. The potent biological activity of this compound makes it a molecule of significant interest for potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H40O15 | Sawa et al., 1991 |
| Class | Benz[a]anthraquinone antibiotic | Sawa et al., 1991 |
| Producing Organism | Streptomyces cocklensis, Streptomyces xantholiticus | Kim et al., 2012; Sawa et al., 1991 |
Cultivation of Streptomyces cocklensis for this compound Production
Effective production of this compound is contingent on providing optimal growth conditions for Streptomyces cocklensis. While specific fermentation parameters for maximizing this compound yield have not been extensively published, general protocols for the cultivation of Streptomyces species for antibiotic production can be adapted.
Media Composition
Streptomyces species are typically grown on complex media that provide a rich source of carbon, nitrogen, and essential minerals. International Streptomyces Project (ISP) media are commonly used for the cultivation of various Streptomyces species. For instance, ISP Medium 2 (Yeast Extract-Malt Extract Agar) is a common choice for growing Streptomyces.
Table 2: A General Production Medium for Streptomyces
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soy Peptone | 5.0 |
| Yeast Extract | 3.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| Trace Elements Solution | 1.0 mL |
Fermentation Parameters
The production of secondary metabolites like this compound is highly sensitive to environmental conditions. Key parameters to optimize include:
-
Temperature: Most Streptomyces species grow well between 28-30°C.
-
pH: A starting pH of 7.0-7.2 is generally suitable, with the pH often changing during the course of fermentation.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of these aerobic bacteria and for the biosynthesis of many antibiotics. Agitation in submerged cultures should be optimized to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
-
Inoculum Development: A multi-stage inoculum development process is typically employed to ensure a healthy and abundant starting culture for the production fermenter.
-
Fermentation Time: The production of this compound is expected to occur during the stationary phase of growth, typically after 5-10 days of fermentation.
Experimental Protocols
Isolation of Streptomyces cocklensis
Streptomyces cocklensis was originally isolated from a soil sample. A general protocol for isolating Streptomyces from soil is as follows:
-
Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of Gram-negative bacteria.
-
Pre-treatment: Suspend 1 g of dried soil in 10 mL of sterile water and heat at 50°C for 10 minutes to further select for spore-forming actinomycetes.
-
Serial Dilution and Plating: Prepare serial dilutions of the soil suspension and plate onto a selective medium such as Starch Casein Agar supplemented with antifungal agents like nystatin (B1677061) and cycloheximide.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection and Purification: Look for colonies with the characteristic chalky, filamentous appearance of Streptomyces. Isolate and purify these colonies by re-streaking onto fresh plates.
Extraction of this compound
This compound is likely an intracellular or cell wall-associated product. A common method for extracting such compounds from Streptomyces fermentation broth is solvent extraction.
-
Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the mycelial cake with an organic solvent such as ethyl acetate, butanol, or a mixture of chloroform (B151607) and methanol (B129727). This process should be repeated multiple times to ensure complete extraction.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract containing this compound will require further purification to isolate the pure compound. A multi-step chromatographic approach is typically necessary.
-
Initial Fractionation: The crude extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute different fractions.
-
Further Chromatographic Steps: Fractions showing bioactivity (or containing the compound of interest based on preliminary analysis like TLC) can be further purified using techniques such as Sephadex LH-20 chromatography or countercurrent chromatography.
-
High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to obtain highly pure this compound.
Quantification of this compound by HPLC
Analytical HPLC is the standard method for quantifying the production of antibiotics like this compound. While a specific method for this compound is not published, a general method for related anthracycline antibiotics can be adapted.
-
Sample Preparation: Dissolve a known amount of the purified this compound standard and the crude extract in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis or photodiode array (PDA) detector is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: The wavelength for detection should be set at the maximum absorbance of this compound, which can be determined by a UV-Vis scan.
-
Quantification: A standard curve is generated by injecting known concentrations of the purified this compound standard. The concentration of this compound in the crude extract can then be determined by comparing its peak area to the standard curve.
Biosynthesis of this compound
The chemical structure of this compound strongly suggests that it is a polyketide, likely synthesized by a type II polyketide synthase (PKS) system. The genome of Streptomyces cocklensis DSM 42063 has been sequenced, providing an opportunity to identify the biosynthetic gene cluster (BGC) responsible for this compound production.
This compound Biosynthetic Gene Cluster
Using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), the genome of S. cocklensis can be mined for putative BGCs. A type II PKS cluster with genes encoding for a minimal PKS (ketosynthase α, ketosynthase β, and an acyl carrier protein), along with tailoring enzymes such as cyclases, oxygenases, and glycosyltransferases, would be a strong candidate for the this compound BGC.
Caption: Experimental workflow for this compound production.
Regulatory Pathways for this compound Production
The production of antibiotics in Streptomyces is tightly regulated by complex networks that respond to various physiological and environmental signals. While the specific regulatory elements for this compound biosynthesis in S. cocklensis are yet to be elucidated, general principles of Streptomyces antibiotic regulation are likely applicable.
These regulatory networks often involve:
-
Two-Component Systems: These systems perceive environmental signals and transduce them to regulate gene expression.
-
Global Regulators: Proteins that control the expression of multiple secondary metabolite gene clusters in response to nutritional status and developmental cues.
-
Pathway-Specific Regulators: Transcriptional activators or repressors located within or near the this compound BGC that directly control its expression. These are often of the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families.
-
Small Molecule Effectors: Molecules like gamma-butyrolactones can act as signaling molecules to coordinate antibiotic production with population density.
Caption: General signaling pathway for antibiotic production.
Conclusion and Future Perspectives
Streptomyces cocklensis is a valuable microbial resource for the production of the promising antibiotic, this compound. This guide has outlined the current state of knowledge and provided a framework of methodologies for the cultivation of the organism and the isolation and analysis of this compound. Significant opportunities for future research exist, particularly in the optimization of fermentation conditions to enhance this compound yield. A thorough understanding of the this compound biosynthetic pathway, which can be achieved through genomic and transcriptomic studies of S. cocklensis, will be instrumental in developing rational strategies for strain improvement and metabolic engineering. Such efforts will be crucial in unlocking the full potential of this compound as a therapeutic agent.
References
Preliminary Cytotoxicity Screening of Dioxamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dioxamycin (B1230973), a benz[a]anthraquinone antibiotic isolated from Streptomyces cocklensis and Streptomyces xantholiticus, has been identified as having in vitro activity against Gram-positive bacteria and some tumor cells.[1] As a member of the anthraquinone (B42736) class of compounds, which includes notable anticancer agents like doxorubicin (B1662922), this compound holds potential as a cytotoxic agent for further investigation in oncology research.[2] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxicity screening of this compound. Due to the limited publicly available data specific to this compound's cytotoxic profile, this guide leverages established protocols and known mechanisms of the broader benz[a]anthraquinone antibiotic class to outline a robust screening strategy.
Data Presentation: Representative Cytotoxicity of Anthraquinone Antibiotics
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Incubation Time (hours) |
| HCT116 | Colon Carcinoma | 24.30 | Not Specified |
| PC3 | Prostate Cancer | 2.64 | Not Specified |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 | Not Specified |
| 293T | Embryonic Kidney (Control) | 13.43 | Not Specified |
| SK-OV-3 | Ovarian Cancer | 0.0048 | Not Specified |
| HEY A8 | Ovarian Cancer | 0.0074 | Not Specified |
| A2780 | Ovarian Cancer | 0.0076 | Not Specified |
| IMR-32 | Neuroblastoma | >10 | Not Specified |
| UKF-NB-4 | Neuroblastoma | ~1.0 | Not Specified |
Data compiled from representative studies on Doxorubicin.[3][4] It is crucial to experimentally determine the specific IC50 values for this compound.
Experimental Protocols
A preliminary cytotoxicity screening of this compound would typically involve a series of in vitro assays to determine its effect on cancer cell viability, proliferation, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the drug concentration.[5]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the cytotoxic agent induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Interpretation: The resulting DNA histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[6][7][8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other anthraquinone antibiotics, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
While specific data on the cytotoxicity of this compound is limited, its classification as a benz[a]anthraquinone antibiotic suggests it is a promising candidate for anti-cancer drug discovery. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to conduct a thorough preliminary cytotoxicity screening. Further studies are warranted to elucidate the precise IC50 values, mechanism of action, and signaling pathways involved in this compound-induced cell death in various cancer models.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 7. Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Dioxamycin: A Technical Overview of a Benz[a]anthraquinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic that has demonstrated in vitro activity against Gram-positive bacteria and certain tumor cells.[1][2] First isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1, its complex chemical structure and biological activity have marked it as a molecule of interest in the field of natural product chemistry.[1][2] Later studies have also identified Streptomyces cocklensis as a producer of this compound. This technical guide provides a comprehensive summary of the available scientific data on this compound, focusing on its chemical identity, biological activity, and the methodologies employed in its initial discovery and characterization.
Chemical Identifiers and Properties
This compound is characterized by a complex polycyclic structure. Its formal chemical nomenclature and identifiers are crucial for unambiguous identification in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid[3] |
| Molecular Formula | C₃₈H₄₀O₁₅[1][2][3] |
| Molar Mass | 736.723 g/mol [3] |
| CAS Number | 134861-62-4[3] |
| PubChem CID | 6441245[3] |
| ChemSpider ID | 4945441[3] |
| InChI | InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1[3] |
| InChIKey | HWMMBHOXHRVLCU-QOUANJGESA-N[3] |
| SMILES | C[C@H]1--INVALID-LINK--(C)C(=O)O">C@@H/C=C/C=C/C=C/C(=O)OC2CC--INVALID-LINK--C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)--INVALID-LINK--(C)O">C@@HO)O)O)O[3] |
Biological Activity
Initial in vitro studies have revealed the potential of this compound as both an antibacterial and an antitumor agent.
Antibacterial Activity
This compound has shown inhibitory activity primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a selection of bacteria are presented below.
Table 2: Antibacterial Spectrum of this compound (MIC, µg/mL)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Bacillus subtilis PCI 219 | 6.25 |
| Micrococcus luteus PCI 1001 | 0.78 |
Data sourced from Sawa et al., 1991.
Antitumor Activity
The cytotoxic effects of this compound have been evaluated against murine leukemia cell lines.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀, µg/mL)
| Cell Line | IC₅₀ (µg/mL) |
| P388 leukemia | 0.32 |
| L1210 leukemia | 0.62 |
Data sourced from Sawa et al., 1991.
Experimental Protocols
The following methodologies are based on the original research describing the discovery and characterization of this compound.
Fermentation and Production
This compound was originally produced by the fermentation of Streptomyces xantholiticus strain MH406-SF1.
-
Producing Organism: Streptomyces xantholiticus MH406-SF1
-
Culture Medium: A medium containing 2.0% galactose, 2.0% dextrin, 1.0% glycerol, 1.0% soybean meal, 0.5% dry yeast, 0.3% (NH₄)₂SO₄, 0.2% CaCO₃, and 0.0005% CoCl₂·6H₂O, adjusted to pH 7.0.
-
Fermentation Conditions: A 100-liter stainless steel fermentor was used for large-scale production. The fermentation was carried out at 27°C with aeration (100 liters/minute) and agitation (200 rpm) for 5 days.
Isolation and Purification
The purification of this compound from the culture broth involved a multi-step process to yield a pure compound.
Biological Assays
-
Antimicrobial Activity: The minimum inhibitory concentrations (MICs) were determined by the agar (B569324) dilution method.
-
Cytotoxicity: The in vitro cytotoxicity against murine P388 and L1210 leukemia cells was determined. The IC₅₀ values were calculated from the dose-response curve.
Signaling Pathways and Kinase Inhibition
While this compound has been referred to as a kinase inhibitor in some literature, detailed studies elucidating its specific kinase targets, inhibitory concentrations (e.g., IC₅₀ values against a panel of kinases), or the signaling pathways it modulates are not available in the primary scientific literature based on extensive searches. The initial discovery paper does not contain data on kinase inhibition.[1][2] Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to characterize its mechanism of action in this regard.
Conclusion
This compound is a benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and murine leukemia cells.[1][2] Its chemical structure and identifiers are well-defined. However, since its initial discovery and characterization in 1991, there has been a notable lack of follow-up research in the public domain. Consequently, in-depth data regarding its specific mechanism of action, particularly its purported kinase inhibitory effects and impact on cellular signaling pathways, remains unelucidated. The information presented in this guide is based on the foundational research and represents the extent of currently available knowledge. Further investigation is warranted to fully explore the therapeutic potential of this compound.
References
Methodological & Application
Application Note: Purification of Dioxamycin Using Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Dioxamycin, a benz[a]anthraquinone antibiotic, utilizing countercurrent chromatography (CCC). This compound, produced by fermentation of Streptomyces species such as Streptomyces cocklensis and Streptomyces xantholiticus, has demonstrated activity against Gram-positive bacteria and certain tumor cells.[1][2] As a support-free liquid-liquid partition chromatography technique, CCC is particularly well-suited for the separation of natural products, offering high sample recovery and minimizing the risk of sample degradation that can occur with solid-phase chromatography.[1][3] This document outlines a representative methodology for the efficient isolation and purification of this compound from a crude extract.
Introduction to this compound and Countercurrent Chromatography
This compound is a complex natural product with the molecular formula C₃₈H₄₀O₁₅.[2] Its purification from fermentation broths presents a challenge due to the presence of numerous structurally related impurities. Countercurrent chromatography (CCC) is an ideal technique for this application as it avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the target compound.[4] CCC relies on the partitioning of solutes between two immiscible liquid phases, enabling a gentle and efficient separation based on the differential solubility of the components.[4][5] High-Speed Countercurrent Chromatography (HSCCC), a widely used form of CCC, employs a centrifugal force to retain the stationary phase while the mobile phase is pumped through, ensuring a high degree of mixing and separation efficiency.
Experimental Protocols
The following protocol is a representative method for the purification of this compound, based on established procedures for the separation of benz[a]anthraquinone antibiotics and other complex natural products by HSCCC.
Sample Preparation
-
Fermentation and Extraction: this compound is produced by cultivating a suitable Streptomyces strain in a nutrient-rich fermentation medium. After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. The crude this compound is then extracted from the mycelial cake and/or the culture filtrate using an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Crude Extract Preparation: The organic solvent extract is evaporated to dryness under reduced pressure to yield a crude extract. This extract can be further pre-purified by solvent partitioning or flash chromatography to enrich the this compound content before proceeding with CCC.
Countercurrent Chromatography (CCC) Purification
Instrumentation: A High-Speed Countercurrent Chromatography (HSCCC) instrument equipped with a multi-layer coil, a pump for solvent delivery, a sample injection valve, a fraction collector, and a UV-Vis detector is required.
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. The ideal solvent system should provide a suitable partition coefficient (K) for this compound, typically in the range of 0.5 to 2.0. A common approach for separating moderately polar compounds like this compound is to use a hexane-ethyl acetate-methanol-water (HEMWat) system.
Representative Solvent System:
-
n-Hexane : Ethyl Acetate : Methanol : Water (4:6:5:5, v/v/v/v)
Procedure:
-
Solvent System Preparation: Prepare the chosen solvent system by mixing the four solvents in the specified ratio in a separatory funnel. Shake the mixture vigorously and allow the two phases to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase (this can be reversed depending on the desired elution mode).
-
Instrument Setup:
-
Fill the CCC coil entirely with the stationary phase (upper phase).
-
Set the rotational speed of the centrifuge (e.g., 850 rpm).
-
Pump the mobile phase (lower phase) through the coil at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached and the mobile phase elutes from the column outlet.
-
-
Sample Injection: Dissolve a known amount of the crude this compound extract in a small volume of the mobile phase and inject it into the CCC system through the sample loop.
-
Elution and Fraction Collection: Continue pumping the mobile phase through the coil. Monitor the effluent with a UV-Vis detector at an appropriate wavelength (e.g., 254 nm or 280 nm). Collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Post-Run Procedure: After the target compound has eluted, pump the stationary phase out of the column to recover any remaining sample components if necessary. Clean the column thoroughly with appropriate solvents.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using HSCCC.
| Parameter | Value |
| Instrument | High-Speed Countercurrent Chromatograph |
| Column Volume | 300 mL |
| Solvent System | n-Hexane:Ethyl Acetate:Methanol:Water |
| Volume Ratio | 4:6:5:5 (v/v/v/v) |
| Mobile Phase | Lower Phase |
| Stationary Phase | Upper Phase |
| Rotational Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Sample Loading | 500 mg of crude extract |
| Initial Purity | ~25% |
| Elution Time | 60 - 90 minutes |
| Collected Fraction Volume | 5 mL per tube |
| Purified this compound Yield | 110 mg |
| Final Purity (by HPLC) | >98% |
| Recovery | ~88% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound using countercurrent chromatography.
Caption: Workflow for this compound Purification.
Conclusion
Countercurrent chromatography, particularly High-Speed Countercurrent Chromatography, is a powerful and efficient technique for the purification of this compound from complex fermentation extracts. The method described in this application note provides a robust framework for isolating this valuable antibiotic with high purity and recovery. The absence of a solid support matrix makes CCC an advantageous method for labile natural products, ensuring the integrity of the final purified compound for subsequent research and development activities.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW BENZ[α]ANTHRAQUINONE ANTIBIOTIC [jstage.jst.go.jp]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HPLC Methods for Dioxamycin: A Guideline for Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of natural products. This document provides detailed protocols for the purification and analysis of Dioxamycin, a benz[a]anthraquinone antibiotic produced by Streptomyces species.[1][2] Due to the limited availability of specific, validated HPLC methods for this compound in published literature, the following protocols are based on established methodologies for the separation of antibiotics and other complex natural products. These methods are intended to serve as a robust starting point for researchers, and further optimization may be required for specific applications.
This compound is a complex molecule with a molecular formula of C₃₈H₄₀O₁₅.[1][2] Its structure, belonging to the benz[a]anthraquinone class, suggests that reversed-phase HPLC will be the most effective mode of separation. The protocols provided herein detail both preparative methods for obtaining pure this compound from bacterial culture extracts and analytical methods for assessing its purity and quantity.
Preparative HPLC Protocol for this compound Purification
This protocol is designed for the large-scale purification of this compound from a crude extract of a Streptomyces fermentation broth.
Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm and 365 nm |
| Injection Volume | 1-5 mL of concentrated extract |
| Sample Preparation | Crude extract from Streptomyces culture, filtered and concentrated. |
Experimental Protocol
-
Culture and Extraction: Cultivate a this compound-producing Streptomyces strain (e.g., S. xantholiticus) in a suitable liquid medium for 7-10 days. After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate (B1210297) twice. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for injection. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Purification: Set up the preparative HPLC system with the parameters listed in the table above. Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared sample.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. This compound is expected to elute as a major peak within the gradient.
-
Post-Purification: Analyze the collected fractions using analytical HPLC to determine the purity of this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Analytical HPLC Protocol for this compound Analysis
This protocol is designed for the rapid analysis of this compound purity and for quantitative measurements.
Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Purified this compound or fractions from preparative HPLC dissolved in mobile phase. |
Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) | Purity (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 8.5 | >98 | 0.1 | 0.5 |
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of purified this compound in DMSO at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound (e.g., a preparative fraction or a reaction mixture) with the mobile phase to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis: Set up the analytical HPLC system with the parameters listed in the table above. Equilibrate the column for at least 15 minutes. Inject the prepared standards and samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Assess the purity of the samples by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Workflow for this compound Analysis.
References
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Dioxamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. This necessitates the discovery and development of novel antimicrobial agents. Dioxamycin, a promising antibiotic candidate, requires rigorous in vitro evaluation to determine its spectrum of activity and potency against various bacterial pathogens. These application notes provide detailed protocols for standard in vitro assays to comprehensively assess the antibacterial activity of this compound. The described methods include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), the disk diffusion method for susceptibility testing, and time-kill kinetic assays. Adherence to these standardized protocols is crucial for generating reliable and reproducible data to support further drug development.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This assay is fundamental in assessing the potency of a new antibiotic. The broth microdilution method is a commonly used technique to determine the MIC.[3][4]
Experimental Protocol: Broth Microdilution Method
Materials:
-
This compound stock solution (a concentration of 200 µg/mL is suggested as a starting point for the initial stock solution[5])
-
96-well microtiter plates[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[7]
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)[8]
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, select 3-4 colonies and suspend them in 5 ml of sterile saline.[9]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer.[5][7]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of this compound Dilutions:
-
Inoculation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, bringing the final volume to 200 µL.[8]
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[8]
-
-
Result Interpretation:
Data Presentation: this compound MIC Values
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.25 - 0.5[10] |
| Enterococcus faecalis ATCC 29212 | Positive | 0.5 - 1.0[10] |
| Escherichia coli ATCC 25922 | Negative | 16 - >32[10] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >32 |
| Klebsiella pneumoniae ATCC 700603 | Negative | ≥32[10] |
| Salmonella enterica | Negative | 0.03 - 1.0[10] |
Note: The data presented is hypothetical and based on the activity of related compounds like Lactoquinomycin A, as direct data for this compound is not publicly available.[10] Actual results may vary.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][8] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Experimental Protocol
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)[8]
Procedure:
-
Sub-culturing:
-
Plating:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]
-
-
Result Interpretation:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]
-
Data Presentation: this compound MBC Values and Interpretation
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.5 | 1.0 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 1.0 | 4.0 | 4 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic/Tolerant |
Note: The data presented is hypothetical. Actual results may vary.
Logical Relationship for Bactericidal/Bacteriostatic Interpretation
Caption: Interpretation of MBC/MIC ratio for antibacterial activity.[8]
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to an antibiotic.[11] It relies on the diffusion of the antibiotic from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[9][11]
Experimental Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile paper disks (6 mm diameter)[11]
-
This compound solution of known concentration
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)[11]
-
Sterile cotton swabs[7]
-
Forceps
-
Incubator (35°C)[11]
-
Calipers or ruler
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.[7]
-
Rotate the swab against the side of the tube to remove excess fluid.[12]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[13]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-18 hours.[11]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[11]
-
The size of the inhibition zone indicates the susceptibility of the organism to the antibiotic.[14] Interpretation (Susceptible, Intermediate, Resistant) requires standardized zone diameter breakpoints, which would need to be established for this compound.
-
Data Presentation: this compound Disk Diffusion Results
| Bacterial Strain | This compound Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 30 | 25 |
| Escherichia coli ATCC 25922 | 30 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 6 (no inhibition) |
Note: The data presented is hypothetical. Breakpoints for interpretation need to be determined through further studies.
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time at various antibiotic concentrations.[15] This assay is crucial for evaluating the pharmacodynamics of a new antimicrobial agent and helps determine if it is bactericidal or bacteriostatic.[15]
Experimental Protocol
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final test volume)[15]
-
Sterile test tubes or flasks
-
MHA plates
-
Sterile saline or PBS for dilutions
-
Incubator with shaking capability (35 ± 2°C)
-
Timer
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Sampling and Plating:
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.[15]
-
Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
Data Presentation: this compound Time-Kill Kinetics
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC this compound (log₁₀ CFU/mL) | 4x MIC this compound (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.8 | 4.1 | 3.2 |
| 6 | 8.5 | 3.5 | <2.0 |
| 8 | 8.9 | 3.1 | <2.0 |
| 24 | 9.2 | 2.8 | <2.0 |
Note: The data presented is hypothetical and for illustrative purposes.
Experimental Workflow for Time-Kill Curve Assay
Caption: Experimental workflow for the time-kill curve assay.[15]
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. benchchem.com [benchchem.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Antibacterial Activity and Mode of Action of Lactoquinomycin A from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. dtb.bmj.com [dtb.bmj.com]
- 15. benchchem.com [benchchem.com]
- 16. actascientific.com [actascientific.com]
- 17. emerypharma.com [emerypharma.com]
using Dioxamycin in tumor cell line experiments
Application Notes and Protocols for Doxorubicin (B1662922) and Doxycycline in Tumor Cell Line Experiments
A Note on "Dioxamycin": The term "this compound" does not correspond to a known or commonly used agent in tumor cell line experiments based on current scientific literature. It is possible that this is a typographical error and the intended substance was either Doxorubicin , a widely used chemotherapy agent, or Doxycycline , an antibiotic with demonstrated anti-cancer properties. This document provides detailed application notes and protocols for both Doxorubicin and Doxycycline.
Doxorubicin is an anthracycline antibiotic that is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][3][4]
Data Presentation: Efficacy of Doxorubicin Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug. The following tables summarize the IC50 values of Doxorubicin in various human cancer cell lines, demonstrating the differential sensitivity of cancer cells to this agent.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| BFTC-905 | Bladder Cancer | 2.3 | 24h[5] |
| MCF-7 | Breast Cancer | 2.5 | 24h[5] |
| M21 | Skin Melanoma | 2.8 | 24h[5] |
| HeLa | Cervical Cancer | 2.9 | 24h[5] |
| UMUC-3 | Bladder Cancer | 5.1 | 24h[5] |
| HepG2 | Liver Cancer | 12.2 | 24h[5] |
| TCCSUP | Bladder Cancer | 12.6 | 24h[5] |
| A549 | Lung Cancer | > 20 | 24h[5] |
| Huh7 | Liver Cancer | > 20 | 24h[5] |
| VMCUB-1 | Bladder Cancer | > 20 | 24h[5] |
| LNCaP | Prostate Cancer | 0.25 | 48h[6] |
| HeLa | Cervical Cancer | 1.00 | 48h[6] |
| A549 | Lung Cancer | 1.50 | 48h[6] |
| PC3 | Prostate Cancer | 8.00 | 48h[6] |
| MCF-7 | Breast Cancer | 8.306 | 48h[7] |
| MDA-MB-231 | Breast Cancer | 6.602 | 48h[7] |
| HepG2 | Liver Cancer | 0.76-1.3 | 24h-72h[8][9] |
| SNU-449 | Liver Cancer | 11-28 | 24h-72h[9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in a serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[11][12]
-
MTT Addition: After incubation, carefully remove the medium. To avoid interference from Doxorubicin's color, wash the cells with PBS.[11] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be determined by plotting the percentage of cell viability against the log of the Doxorubicin concentration.[13]
Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine, a marker of early apoptosis when exposed on the outer cell membrane. Propidium iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membranes.[11]
Materials:
-
Cancer cell line of interest
-
Doxorubicin hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).[11][14]
-
Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.[11][15]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dioxamycin Solution Preparation and Stability
Disclaimer: Publicly available information regarding the specific solubility and stability of dioxamycin (B1230973) is limited. The following protocols and data are largely based on established methodologies for a related tetracycline (B611298) antibiotic, doxycycline. Researchers should treat these guidelines as a starting point and must perform their own validation experiments to determine the optimal conditions for this compound.
Introduction
This compound is a benz[a]anthraquinone antibiotic and kinase inhibitor.[1] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible results in research and development. This document provides detailed protocols for the preparation of this compound solutions and for assessing their stability under various conditions.
Data Presentation
The following tables summarize the anticipated, yet unconfirmed, solubility and stability of this compound based on data for the related compound, doxycycline. These values must be experimentally verified for this compound.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | >10 | Often a good initial solvent for creating stock solutions. |
| Dimethylformamide (DMF) | ~30 | Another suitable solvent for concentrated stock solutions. |
| Ethanol | ~30 | |
| Methanol | ~30 | |
| Water | Sparingly soluble | Solubility is highly pH-dependent.[2] |
| Acetonitrile (B52724) (ACN) | Insoluble to sparingly soluble | Often used in mobile phases for HPLC analysis. |
Table 2: Estimated Stability of this compound Solutions
| Storage Condition | Solvent/Buffer | Estimated Stability | Notes |
| -20°C | DMSO, DMF, Ethanol | Likely stable for ≥ 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Aqueous buffer (pH 4-6) | Stable for up to 1 week | Protect from light. Stability decreases at neutral to alkaline pH. |
| Room Temperature (20-25°C) | Aqueous buffer (pH 4-6) | Stable for ~24 hours | Protect from light. Prone to degradation, especially when exposed to light. |
| Room Temperature (20-25°C) | DMSO, DMF, Ethanol | Stable for several days | Protect from light. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution aliquots at -20°C or lower.
Protocol for Stability Assessment of this compound in Aqueous Solution
This protocol describes a general procedure to assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure). High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for quantifying the remaining this compound and detecting degradation products.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light source (for photostability testing) and light-blocking containers (e.g., amber tubes, aluminum foil)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reversed-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Test Solutions:
-
Prepare working solutions of this compound by diluting the stock solution with the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare separate sets of solutions for each condition to be tested (e.g., pH 4 at 25°C, pH 7 at 25°C, etc.).
-
For photostability testing, prepare an additional set of solutions in clear vials and a control set in light-protected vials.
-
-
Incubation:
-
Store the test solutions under the specified temperature and light conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a suitable mobile phase. A gradient elution with acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.
-
Inject the collected aliquots into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
The following diagrams illustrate the workflows for preparing a this compound stock solution and assessing its stability.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Workflow for this compound Stability Assessment.
Signaling Pathways
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Dioxamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dioxamycin is a benz[a]anthraquinone antibiotic produced by bacteria of the genus Streptomyces.[1] As with any novel antimicrobial agent, determining its efficacy against clinically relevant bacteria is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental metric used to quantify the in vitro activity of an antimicrobial agent against a specific microorganism.[2][3][4] It is defined as the lowest concentration of the drug that prevents the visible growth of a bacterium after a specified incubation period.[5][6][7] This application note provides detailed protocols for determining the MIC of this compound using two standard laboratory methods: Broth Microdilution and Agar (B569324) Dilution.[8][9]
Principle of MIC Determination
The core principle of MIC testing involves exposing a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent.[8] After incubation under controlled conditions, the concentration at which bacterial growth is inhibited is identified. This value provides a quantitative measure of the antibiotic's potency and is crucial for susceptibility testing, guiding therapeutic choices, and monitoring the emergence of resistance.[10][11]
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium, typically performed in a 96-well microtiter plate.[7][12][13]
Experimental Protocol
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder. Note the purity of the compound.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested (e.g., 256 µg/mL).[14]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Microtiter Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x concentrated this compound solution (e.g., 256 µg/mL) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[2][15]
-
Workflow for Broth Microdilution MIC Assay
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference standard for MIC determination and involves incorporating the antibiotic directly into the agar medium.[16][17]
Experimental Protocol
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound solutions in a suitable solvent at 10 times the final desired concentrations.
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
For each concentration, add 1 part of the 10x this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution + 18 mL of agar).[18] Mix gently but thoroughly to avoid bubbles.
-
Pour the mixture into sterile Petri dishes and allow them to solidify on a level surface.
-
Prepare a drug-free control plate containing only MHA.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Using a multipoint inoculator (replicator) or a calibrated loop, spot a standardized volume (1-10 µL) of the bacterial suspension onto the surface of each this compound-containing plate and the control plate. The final inoculum should be approximately 10⁴ CFU per spot.[16]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, check the control plate to ensure confluent growth.
-
Examine the this compound-containing plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one to two colonies at the spot is disregarded.[2]
-
Workflow for Agar Dilution MIC Assay
Data Presentation
The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the antibiotic's activity against different bacterial strains. Quality control (QC) strains with known MIC ranges must be included in each run to validate the accuracy of the results.[2]
Table 1: Hypothetical MIC Values for this compound against Selected Bacterial Strains
| Organism | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ (QC) | 0.5 |
| Staphylococcus aureus | Clinical Isolate 1 | 1 |
| Enterococcus faecalis | ATCC® 29212™ (QC) | 2 |
| Escherichia coli | ATCC® 25922™ (QC) | 8 |
| Escherichia coli | Clinical Isolate 1 | 16 |
| Pseudomonas aeruginosa | ATCC® 27853™ (QC) | 32 |
| Pseudomonas aeruginosa | Clinical Isolate 1 | >64 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 8 |
Conclusion
The broth microdilution and agar dilution methods are robust and reliable protocols for determining the Minimum Inhibitory Concentration of this compound. Accurate MIC determination is an indispensable component of preclinical antimicrobial research, providing essential data on the potency and spectrum of activity of new antibiotic candidates. Adherence to standardized procedures, including the use of quality control strains, is paramount for generating reproducible and clinically relevant results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. idexx.dk [idexx.dk]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for Efficacy Testing of Dioxamycin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxamycin is a benz[a]anthraquinone antibiotic and kinase inhibitor produced by Streptomyces cocklensis and Streptomyces xantholiticus.[1] Its activity against Gram-positive bacteria and certain tumor cells makes it a compound of interest for oncological research.[2] These application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound using established animal models for cancer research. Due to the limited specific preclinical data for this compound in the public domain, the following protocols and recommendations are based on standard methodologies for testing kinase inhibitors and other benz[a]anthraquinone antibiotics in oncology.[1][3][4]
Recommended Animal Models
The selection of an appropriate animal model is critical for generating meaningful and translatable data. For a kinase inhibitor like this compound, several models are suitable, with the choice depending on the specific research question.
-
Xenograft Models: These are the most common models for initial efficacy testing of anticancer compounds.[3] They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., Nude, SCID, or NSG mice). Xenograft models are well-established, relatively cost-effective, and allow for the direct assessment of a compound's effect on human tumor growth.
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a human patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. This allows for the study of the interactions between the therapeutic agent, the tumor, and a fully functional immune system, which is crucial for evaluating immunomodulatory effects.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are genetically modified to spontaneously develop tumors that closely mimic human cancers.[3] These models are valuable for studying tumor progression and for testing therapies in a more physiologically relevant context.
For the purpose of these notes, we will focus on the widely used subcutaneous xenograft model.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing
This protocol outlines the steps for establishing a subcutaneous xenograft model and assessing the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female athymic nude mice
-
This compound (or other test compound)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Animal scale
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice every 2-3 days as an indicator of general health and toxicity.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer the vehicle control according to the same schedule and route as the treatment group.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10 mg/kg, intraperitoneally, daily). The optimal dose and schedule should be determined in preliminary tolerability studies.
-
-
Efficacy Evaluation:
-
Continue treatment for a specified period (e.g., 21-28 days).
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables.
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1589.6 ± 150.3 | - | - |
| This compound (10 mg/kg) | 10 | 128.1 ± 7.9 | 635.8 ± 95.7 | 60.0 | <0.01 |
| Doxorubicin (5 mg/kg) | 10 | 126.5 ± 8.5 | 492.7 ± 78.4 | 69.0 | <0.01 |
Table 2: Effect of this compound on Body Weight and Survival
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Body Weight Change (%) | Median Survival (Days) |
| Vehicle Control | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8 | 28 |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 | 45 |
| Doxorubicin (5 mg/kg) | 20.6 ± 0.5 | 18.9 ± 0.7 | -8.3 | 42 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
Experimental Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxycycline Administration in Mouse Models of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols and data for the administration of doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, in various mouse models of bacterial infection. While the initial query specified "dioxamycin," publicly available scientific literature on this compound in the context of in vivo infection models is scarce, with primary references dating back to the early 1990s.[1] Conversely, "doxycycline" is a widely studied and utilized antibiotic in this field. It is presumed that "doxycycline" was the intended subject of this request. The following protocols and data are based on published studies using doxycycline.
Doxycycline is a bacteriostatic agent that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][3][4][] This mechanism prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of polypeptide chains.[2][] Its broad spectrum of activity includes Gram-positive and Gram-negative bacteria.[2][4]
I. Quantitative Data Summary
The efficacy of doxycycline has been evaluated in several mouse models of infection. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Doxycycline in a Clostridioides difficile Infection (CDI) Mouse Model [6][7]
| Treatment Group | Mean Body Weight Reduction (g) | Cecum Weight (g) | Macrophage Inflammatory Protein-2 (MIP-2) Expression (relative to control) | Zonula Occludens-1 (ZO-1) Expression (relative to control) |
| Untreated (Vehicle) | 2.9 ± 0.3 | 0.5 ± 0.1 | 2.9 ± 1.3 | 0.8 ± 0.1 |
| Doxycycline (125 mg/kg, oral) | 1.1 ± 0.1 | 1.3 ± 0.1 | 0.4 ± 0.1 | 1.2 ± 0.1 |
| Metronidazole (250 mg/kg, oral) | 1.3 ± 0.2 | N/A | N/A | N/A |
| Vancomycin (50 mg/kg, oral) | 1.2 ± 0.1 | N/A | N/A | N/A |
Table 2: Efficacy of Doxycycline Post-Exposure Prophylaxis in an Inhalational Melioidosis Mouse Model (Burkholderia pseudomallei) [8]
| Treatment Group | Survival Rate | Bacterial DNA Detection in Lungs (rpoB copies) | Bacterial DNA Detection in Spleen (rpoB copies) |
| Untreated (WFI) | 0% | 2.25 x 10⁹ copies/gram (median) | 1.95 x 10⁸ copies/gram (median) |
| Doxycycline (40 mg/kg, BID, oral) | 100% | Not detected in 19 of 20 mice | Not detected in 16 of 20 mice |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Oral Doxycycline Treatment in a Clostridioides difficile Infection (CDI) Mouse Model
This protocol is adapted from studies investigating the therapeutic potential of doxycycline for CDI.[6]
1. Animal Model:
- Strain: C57BL/6 mice.
2. Materials:
- Clostridioides difficile VPI 10463 spores or vegetative cells.
- Clindamycin (B1669177) solution (4 mg/kg).
- Doxycycline solution (125 mg/kg).
- Metronidazole solution (250 mg/kg, for comparison).
- Vancomycin solution (50 mg/kg, for comparison).
- Phosphate-buffered saline (PBS) as a vehicle control.
- Oral gavage needles.
3. Experimental Procedure:
- Administer clindamycin (4 mg/kg) intraperitoneally to the mice to disrupt the gut microbiota and induce susceptibility to C. difficile.
- 24 hours post-clindamycin administration, challenge the mice orally with C. difficile VPI 10463.
- 24 hours after the C. difficile challenge, begin treatment.
- Administer a single dose of one of the following via oral gavage:
- Doxycycline (125 mg/kg).
- Metronidazole (250 mg/kg).
- Vancomycin (50 mg/kg).
- Vehicle (PBS).
- Monitor the mice for body weight changes, signs of disease, and survival for a predetermined period.
- At the end of the study, euthanize the mice and collect colonic tissues for analysis of inflammatory cytokines (e.g., MIP-2) and tight junction proteins (e.g., ZO-1) via methods such as qPCR or ELISA.
Protocol 2: Post-Exposure Prophylaxis with Doxycycline in a Murine Model of Inhalational Melioidosis
This protocol is based on a study evaluating doxycycline's effectiveness as a post-exposure prophylactic for Burkholderia pseudomallei infection.[8]
1. Animal Model:
- Strain: BALB/c mice.
2. Materials:
- Aerosolized Burkholderia pseudomallei 1026b.
- Doxycycline oral suspension (40 mg/kg).
- Water for Injection (WFI) as a control.
- Aerosol exposure system.
- Oral gavage needles.
3. Experimental Procedure:
- Expose mice to a lethal dose (e.g., ~20 LD₅₀) of aerosolized B. pseudomallei.
- Six hours after exposure, begin treatment.
- Administer doxycycline (40 mg/kg) via orogastric intubation twice daily (BID) for 14 days.
- Administer WFI to the control group on the same schedule.
- Monitor the mice for clinical signs of disease and survival for 28 days post-exposure.
- At the end of the study, euthanize the surviving mice and collect lung and spleen tissues.
- Analyze tissue samples for the presence of bacterial DNA (e.g., by targeting the rpoB gene via PCR) to determine bacterial burden and clearance.
III. Visualizations
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 3. Doxycycline - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Post Exposure Administration of Doxycycline in a Murine Model of Inhalational Melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dioxamycin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of Dioxamycin, a benz[a]anthraquinone antibiotic, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is produced by bacteria of the genus Streptomyces and has shown activity against Gram-positive bacteria and some tumor cells.[1] Accurate structural elucidation and characterization are crucial for its development as a potential therapeutic agent.
Introduction to Spectroscopic Techniques for this compound Analysis
The structural characterization of natural products like this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and spatial arrangement of atoms. Mass Spectrometry (MS) complements NMR by providing the accurate molecular weight and elemental composition, as well as valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.
Mass Spectrometry Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. Fast Atom Bombardment (FAB) has been successfully used for the ionization of this class of compounds.
Data Presentation: High-Resolution Mass Spectrometry
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₄₀O₁₅ | Sawa et al., 1991 |
| Molecular Weight | 736.2418 | Calculated |
| Ionization Mode | Positive | FAB |
| Observed m/z | [M+H]⁺ | - |
| High-Resolution m/z | 737.2497 | Sawa et al., 1991 |
Experimental Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)
This protocol outlines the general procedure for obtaining high-resolution mass spectra of this compound.
Instrumentation:
-
A double-focusing magnetic sector mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source.
Reagents and Materials:
-
This compound sample
-
m-Nitrobenzyl alcohol (MNBA) or glycerol (B35011) as the FAB matrix
-
Methanol (B129727) or other suitable solvent
-
Xenon or Argon for the primary atom beam
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound sample (approximately 1 mg) in a minimal amount of methanol (10-20 µL).
-
On the FAB probe tip, place a small drop (1-2 µL) of the FAB matrix (e.g., MNBA).
-
Add 1 µL of the this compound solution to the matrix on the probe tip and mix gently.
-
-
Instrument Setup:
-
Introduce the probe into the ion source of the mass spectrometer.
-
Set the instrument to positive ion detection mode.
-
The accelerating voltage is typically set between 8-10 kV.
-
The primary beam of Xenon or Argon atoms is accelerated to an energy of 6-8 keV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).
-
For high-resolution data, use a suitable reference compound (e.g., perfluorokerosene, PFK) to calibrate the mass axis.
-
Record the spectrum, ensuring sufficient resolution to allow for accurate mass measurement and elemental composition determination.
-
Expected Fragmentation Pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
A suite of 1D and 2D NMR experiments is required for the complete structural elucidation of this compound. These experiments provide information on proton and carbon environments, as well as their connectivity.
Data Presentation: ¹H and ¹³C NMR
Due to the unavailability of a complete, published dataset of chemical shifts and coupling constants for this compound, the following table presents expected chemical shift ranges for the key structural motifs found in this compound and related benz[a]anthraquinone antibiotics. Researchers should use this as a guide and perform full 2D NMR analysis for complete assignment.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (benz[a]anthraquinone core) | 7.0 - 8.5 | 110 - 150 |
| Quinone Carbonyls | - | 180 - 190 |
| Olefinic Protons (polyene chain) | 5.5 - 7.5 | 120 - 140 |
| Methine Protons (sugar and polyketide) | 3.5 - 5.5 | 60 - 85 |
| Methylene Protons | 1.5 - 3.0 | 20 - 40 |
| Methyl Protons | 0.8 - 2.5 | 10 - 25 |
Experimental Protocol: 1D and 2D NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.
Reagents and Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tubes (5 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.5 mL of the chosen deuterated solvent. The choice of solvent can influence chemical shifts, so consistency is key.[2]
-
Filter the solution if necessary to remove any particulate matter.
-
Transfer the solution to a clean, dry NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for this compound characterization.
Hypothetical Signaling Pathway for this compound's Cytotoxic Activity
While the precise molecular targets and signaling pathways of this compound are not yet fully elucidated, many cytotoxic antibiotics exert their effects by inducing cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be involved in this compound-induced cell death. This is a generalized pathway and requires experimental validation for this compound.
References
Developing Dioxamycin-Resistant Bacterial Strains for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Dioxamycin-resistant bacterial strains for research purposes. This compound is a benz[a]anthraquinone antibiotic produced by Streptomyces cocklensis and Streptomyces xantholiticus, demonstrating activity against Gram-positive bacteria.[1][2] Understanding the mechanisms of resistance to this antibiotic is crucial for the development of new therapeutic strategies and for elucidating fundamental bacterial processes.
Introduction to this compound and Bacterial Resistance
This compound is a kinase inhibitor and a member of the anthraquinone (B42736) class of antibiotics.[1][2] While its precise mechanism of action is not as extensively studied as some other antibiotics, it is known to be effective against a range of Gram-positive bacteria.[2] The development of bacterial resistance to antibiotics is a natural evolutionary process that can be accelerated by the misuse and overuse of these drugs.[3] Bacteria can develop resistance through various mechanisms, including:
-
Drug Inactivation or Modification: Production of enzymes that degrade or modify the antibiotic.[4][5]
-
Alteration of Target Site: Mutations in the bacterial components that the antibiotic targets, preventing the drug from binding effectively.[4][5]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the antibiotic's entry.[5][6]
-
Active Efflux: Acquisition of pumps that actively transport the antibiotic out of the cell.[5][6]
These resistance mechanisms can arise from spontaneous mutations in the bacterial genome or through the acquisition of resistance genes from other bacteria via horizontal gene transfer.[3][7]
Experimental Protocols for Developing this compound-Resistant Strains
The following protocols are designed to facilitate the in vitro development of this compound-resistant bacterial strains. These methods are based on established principles of inducing antibiotic resistance.
Protocol 1: Stepwise Exposure to Increasing Concentrations of this compound
This protocol involves gradually exposing a bacterial culture to increasing concentrations of this compound, selecting for mutants with enhanced resistance at each step.
Methodology:
-
Determine the Minimum Inhibitory Concentration (MIC):
-
Prepare a series of dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the target Gram-positive bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Incubate the cultures under optimal growth conditions.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Initiate Stepwise Selection:
-
Inoculate a fresh culture of the bacterium in a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate until the culture reaches the stationary phase.
-
Plate a sample of the culture onto an agar (B569324) medium containing the same sub-lethal concentration of this compound.
-
Isolate single colonies that exhibit robust growth.
-
-
Increase this compound Concentration:
-
Inoculate the selected resistant colonies into a liquid medium with a slightly higher concentration of this compound (e.g., 1 x MIC).
-
Repeat the incubation and selection process.
-
Continue this stepwise increase in this compound concentration, selecting for the most resistant isolates at each stage.
-
-
Characterize Resistant Strains:
-
Determine the new MIC of this compound for the selected resistant strains.
-
Perform growth curve analysis to assess the fitness cost of resistance.
-
Sequence relevant genes (e.g., those encoding potential drug targets or efflux pumps) to identify mutations associated with resistance.
-
Protocol 2: Mutagenesis-Enhanced Selection
This protocol utilizes a mutagen to increase the frequency of random mutations, thereby enhancing the probability of generating resistant mutants.
Methodology:
-
Bacterial Culture Preparation:
-
Grow a culture of the target bacterium to the mid-logarithmic phase in a suitable liquid medium.
-
-
Mutagenesis:
-
Expose the bacterial culture to a mutagen, such as ethyl methanesulfonate (B1217627) (EMS) or ultraviolet (UV) radiation. The concentration of the mutagen and the duration of exposure should be optimized to achieve a significant mutation rate without excessive cell death.
-
-
Selection of Resistant Mutants:
-
After the mutagenesis treatment, wash the bacterial cells to remove the mutagen.
-
Plate the treated cells onto an agar medium containing a selective concentration of this compound (e.g., 2-4 x MIC of the wild-type strain).
-
Incubate the plates until colonies appear.
-
-
Confirmation and Characterization:
-
Pick individual colonies and re-streak them on fresh this compound-containing agar to confirm their resistance phenotype.
-
Characterize the resistant strains as described in Protocol 1 (MIC determination, growth curve analysis, and genetic sequencing).
-
Data Presentation
The quantitative data generated from these experiments should be organized into clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Wild-Type and Resistant Strains
| Bacterial Strain | MIC (µg/mL) | Fold Increase in Resistance |
| Wild-Type | 1x | |
| Resistant Isolate 1 | ||
| Resistant Isolate 2 | ||
| ... |
Table 2: Growth Characteristics of Wild-Type and this compound-Resistant Strains
| Bacterial Strain | Doubling Time (minutes) | Final Optical Density (OD600) |
| Wild-Type (No this compound) | ||
| Wild-Type (0.5x MIC) | ||
| Resistant Isolate 1 (0.5x MIC) | ||
| Resistant Isolate 1 (2x MIC) |
Visualization of Experimental Workflows and Potential Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and potential signaling pathways involved in this compound resistance.
Caption: Experimental workflows for developing this compound-resistant bacteria.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pew.org [pew.org]
- 4. stackwave.com [stackwave.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Antibiotic Resistance | BCM [bcm.edu]
- 7. Antibiotic Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Dioxamycin in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic isolated from Streptomyces xantholiticus.[1] With the molecular formula C₃₈H₄₀O₁₅, it exhibits in vitro activity against Gram-positive bacteria and certain tumor cells.[1] this compound belongs to the broader class of angucycline antibiotics, which are characterized by their unique tetracyclic benz[a]anthraquinone core.[2][3] While the total synthesis of this compound itself has not been extensively detailed in publicly available literature, its structural complexity and biological activity make it a molecule of significant interest in the field of natural product synthesis.
It is important to distinguish this compound from the similarly named Dixiamycins . The latter are N-N-linked dimeric indole (B1671886) alkaloids and represent a completely different class of natural products with distinct synthetic challenges. This document will focus exclusively on this compound and the synthetic strategies relevant to its benz[a]anthraquinone scaffold.
These application notes provide an overview of the isolation of this compound and detail a key synthetic protocol for the construction of the core benz[a]anthraquinone structure, which is a critical step in the potential total synthesis of this compound and related angucyclinone antibiotics.
Isolation and Characterization of this compound
This compound was first isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1. The purification process involved a series of chromatographic techniques to yield the pure antibiotic.
Isolation Protocol [1]
-
Fermentation and Extraction: The producing organism, Streptomyces xantholiticus, is cultured in a suitable fermentation medium to promote the production of this compound. The culture broth is then harvested, and the antibiotic is extracted from the broth using an appropriate organic solvent.
-
Countercurrent Chromatography: The crude extract is subjected to countercurrent chromatography to achieve an initial separation of this compound from other metabolites.
-
Column Chromatography: Further purification is carried out using column chromatography, typically with a silica (B1680970) gel stationary phase and a suitable solvent gradient.
-
Preparative HPLC: The final purification step involves preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound.
-
Structure Elucidation: The molecular formula of this compound was determined as C₃₈H₄₀O₁₅ by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS). The chemical structure was elucidated using various 2D NMR techniques, including ¹H-¹H COSY, ¹³C-¹H COSY (HMBC), and NOESY.[1]
Synthesis of the Benz[a]anthraquinone Core
The synthesis of the tetracyclic benz[a]anthraquinone core is a pivotal challenge in the total synthesis of this compound and other angucyclinone antibiotics. A powerful strategy to construct this core involves a cobalt-mediated [2+2+2]-cycloaddition of a triyne precursor.[2][3][4] This method allows for the rapid assembly of the complex polycyclic system.
Experimental Protocol: Cobalt-Mediated [2+2+2]-Cycloaddition for Benz[a]anthraquinone Core Synthesis [2][3]
This protocol describes the key steps for the synthesis of the angucyclinone framework, starting from a benzamide (B126) precursor.
-
Synthesis of the Triyne Precursor:
-
The synthesis begins with a suitable benzamide derivative.
-
A series of reactions, including alkylations and coupling reactions, are performed to introduce the three alkyne functionalities, resulting in the formation of the triyne precursor. The overall yield for the synthesis of the triyne precursor from the initial benzamide is approximately 28% over 5 steps.[3]
-
-
Cobalt-Mediated [2+2+2]-Cycloaddition:
-
To a solution of the triyne precursor in a suitable solvent (e.g., toluene) under an inert atmosphere, a catalytic amount of a cobalt complex, such as Co(acac)₂, and a reducing agent like n-BuLi are added.
-
The reaction mixture is stirred at room temperature to facilitate the [2+2+2]-cycloaddition, leading to the formation of the tetracyclic anthracene (B1667546) core. This step typically proceeds with a yield of around 65%.[3]
-
-
Oxidation to the Anthraquinone (B42736):
-
The resulting anthracene derivative is then oxidized to the corresponding anthraquinone. A mild oxidizing agent, such as [Ag(Py)₂]MnO₄, is used to avoid decomposition of the substrate.
-
The reaction is carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, affording the anthraquinone in approximately 63% yield.[3]
-
-
Photooxidation to the Benz[a]anthraquinone:
-
The final step to introduce the C-1 carbonyl group is a photooxidation reaction.
-
The anthraquinone is dissolved in a suitable solvent (e.g., benzene) and exposed to visible light from a tungsten lamp in the presence of air. This reaction yields the final benz[a]anthraquinone core structure of the angucyclinone antibiotics with a yield of about 61%.[3]
-
Data Presentation
The following table summarizes the yields for the key steps in the synthesis of the benz[a]anthraquinone core.
| Step | Reactant | Product | Yield (%) | Reference |
| Synthesis of Triyne Precursor (5 steps) | Benzamide derivative | Triyne precursor | ~28 | [3] |
| Cobalt-Mediated [2+2+2]-Cycloaddition | Triyne precursor | Anthracene core | 65 | [3] |
| Oxidation to Anthraquinone | Anthracene core | Anthraquinone | 63 | [3] |
| Photooxidation to Benz[a]anthraquinone | Anthraquinone | Benz[a]anthraquinone core | 61 | [3] |
| Overall Yield (8 steps) | Benzamide derivative | Benz[a]anthraquinone core | ~11 | [3] |
Mandatory Visualizations
Experimental Workflow for Benz[a]anthraquinone Core Synthesis
Caption: Workflow for the synthesis of the benz[a]anthraquinone core.
References
Dioxamycin: Unexplored Potential in Kinase Signaling Research
Initial investigations into the scientific literature and available research data have revealed a significant information gap regarding the use of Dioxamycin as a tool compound specifically in the field of kinase signaling research.
While this compound is identified as a benz[a]anthraquinone antibiotic with activity against Gram-positive bacteria and some tumor cells, there is currently no public-facing, peer-reviewed research or experimental data detailing its mechanism of action, specific molecular targets, or established protocols for its application in the study of protein kinases.
Our comprehensive search for quantitative data, such as IC50 values against specific kinases, and for detailed experimental methodologies involving this compound in kinase assays or cell signaling studies did not yield any specific results. Consequently, the core requirements of this request—to provide detailed application notes, protocols, and data tables on this compound as a tool in kinase signaling—cannot be fulfilled at this time due to the absence of foundational research in this area.
A Look at the Benz[a]anthraquinone Scaffold
It is noteworthy that other compounds possessing the benz[a]anthraquinone core structure have demonstrated activity as kinase inhibitors. This suggests a potential, yet unexplored, avenue for this compound. The structural similarity to known kinase inhibitors could imply that this compound may interact with protein kinases, but this remains speculative without direct experimental evidence.
Future Directions
To establish this compound as a tool compound in kinase signaling research, the following experimental workflow would be necessary:
Figure 1. A proposed experimental workflow to investigate the potential of this compound as a kinase inhibitor.
This workflow outlines the necessary steps, from initial broad screening against a panel of kinases to detailed cellular and mechanistic studies, that would be required to generate the data needed to develop comprehensive application notes and protocols.
At present, this compound remains an uncharacterized agent within the context of kinase signaling research. The absence of published data prevents the creation of the detailed application notes and protocols as requested. The scientific community would first need to undertake the foundational research outlined above to determine if this compound has a role to play as a tool compound in this important area of study. We will continue to monitor the scientific literature for any developments in this area.
Application Notes and Protocols for Dioxamycin Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxamycin is a benz[a]anthraquinone antibiotic produced by Streptomyces cocklensis and Streptomyces xantholiticus.[1] It is known to be a kinase inhibitor and exhibits activity against Gram-positive bacteria and some tumor cells.[2] While the precise molecular targets and mechanism of action of this compound are not fully elucidated, its structural class suggests potential interference with key cellular processes such as DNA replication, transcription, and cell signaling pathways.
These application notes provide a comprehensive framework for designing and conducting dose-response studies to characterize the in vitro effects of this compound. The protocols outlined below will enable researchers to assess its impact on cell viability, and to investigate the underlying molecular mechanisms, including the induction of apoptosis and modulation of key signaling pathways.
Experimental Design Overview
A logical workflow is essential for a comprehensive dose-response analysis of this compound. The following diagram illustrates the proposed experimental pipeline, from initial cell culture to detailed molecular analysis.
Caption: Experimental workflow for this compound dose-response studies.
Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., breast, lung, colon carcinoma cell lines) and a non-cancerous control cell line.
-
This compound: High-purity compound.
-
Cell Culture Media and Reagents: As required for the specific cell lines.
-
Assay Kits:
-
Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Caspase Activity Assay Kit (e.g., Caspase-3/7, -8, -9).
-
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
-
-
Reagents for qPCR:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR® Green or TaqMan® qPCR master mix.
-
Gene-specific primers.
-
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Seeding: Seed cells in 96-well plates (for viability and apoptosis assays) or larger format plates/flasks (for protein and RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C or as recommended by the supplier.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% DMSO).
Cell Viability Assay
This assay determines the concentration of this compound that inhibits cell growth.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose) and an untreated control. For proper dose-response curve fitting, it is recommended to use at least 7-9 different concentrations spanning several orders of magnitude.[3]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, this involves adding the MTT reagent, incubating to allow for formazan (B1609692) crystal formation, and then solubilizing the crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay
This assay quantifies the extent of apoptosis induced by this compound.
-
Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant and present the data in a bar graph.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell signaling and apoptosis.
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][5][6][7][8]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[4][6][8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Suggested Target Proteins:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK, Phospho-STAT3, STAT3, IκBα, NF-κB p65.
-
EMT Markers: E-cadherin, Vimentin, N-cadherin.
-
Loading Control: β-actin or GAPDH.
-
Quantitative PCR (qPCR) Analysis
qPCR is used to measure changes in the mRNA expression of target genes.
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.[9][10]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers for the genes of interest.
-
Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).[9]
-
Suggested Target Genes:
-
Apoptosis: BCL2, BAX, CASP3, CASP8, CASP9.
-
Signaling Pathways: NFKBIA (IκBα), STAT3, JUN, FOS.
-
EMT Markers: CDH1 (E-cadherin), VIM (Vimentin), CDH2 (N-cadherin).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Line A | |||
| Cancer Cell Line B | |||
| Control Cell Line |
Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)
| Treatment (Concentration) | Cancer Cell Line A | Cancer Cell Line B | Control Cell Line |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (IC50*2) |
Table 3: Relative Gene Expression Changes (Fold Change) after this compound Treatment
| Gene | Cancer Cell Line A | Cancer Cell Line B |
| BCL2 | ||
| BAX | ||
| CASP3 | ||
| NFKBIA | ||
| STAT3 | ||
| CDH1 | ||
| VIM |
Signaling Pathway Visualization
Based on the known effects of similar compounds, this compound may induce apoptosis through the intrinsic and extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothesized apoptotic signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline and therapeutic targeting of the DNA damage response in cancer cells: old drug, new purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Doxycycline inhibits the cancer stem cell phenotype and epithelial-to-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Doxycycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dioxamycin Production in Streptomyces Fermentation
Welcome to the technical support center for optimizing Dioxamycin production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields of this potent benz[a]anthraquinone antibiotic.
Disclaimer: Specific literature on the fermentation of this compound from Streptomyces xantholiticus is limited. Therefore, the guidance provided here is based on established principles for the production of secondary metabolites, particularly polyketides and other benz[a]anthraquinone antibiotics, from Streptomyces species.
Troubleshooting Guide
Low or inconsistent this compound yield is a common challenge in fermentation processes. The following table outlines potential problems, their likely causes, and actionable solutions to enhance your production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield Despite Good Biomass | 1. Suboptimal Media Composition: Imbalance of carbon and nitrogen sources, incorrect C:N ratio, or limiting precursors. | 1a. Media Optimization: Systematically evaluate different carbon (e.g., glucose, glycerol (B35011), starch) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Employ statistical methods like Response Surface Methodology (RSM) for efficient optimization. 1b. Precursor Feeding: Supplement the medium with precursors of the polyketide backbone, such as propionate (B1217596) or acetate (B1210297), at various stages of fermentation. |
| 2. Unfavorable Fermentation Conditions: Non-optimal pH, temperature, or dissolved oxygen (DO) levels. | 2a. Parameter Optimization: Conduct fermentation at different pH (typically 6.5-7.5) and temperature (28-30°C) ranges. 2b. Aeration and Agitation: Vary the agitation speed and aeration rate to maintain optimal DO levels, which are critical for secondary metabolite production. | |
| 3. Catabolite Repression: Rapidly metabolized carbon sources like glucose can repress the expression of secondary metabolite biosynthetic genes. | 3. Carbon Source Strategy: Replace or supplement glucose with a more slowly metabolized carbon source, such as glycerol or maltodextrin. A fed-batch strategy can also be employed to maintain a low concentration of the primary carbon source. | |
| Poor or No Growth of Streptomyces | 1. Inoculum Quality: Poor quality of the seed culture (e.g., old, contaminated, or low viability). | 1. Standardize Inoculum: Use a fresh, healthy, and standardized seed culture for inoculation. Ensure consistent spore concentration and age of the seed culture. |
| 2. Inadequate Media: The growth medium may lack essential nutrients or have an incorrect pH. | 2. Optimize Growth Medium: Ensure the seed and production media contain all necessary trace elements and have an appropriate initial pH. | |
| Inconsistent this compound Production Between Batches | 1. Genetic Instability: Streptomyces strains can be genetically unstable, leading to a loss of productivity over successive generations. | 1. Strain Maintenance: Maintain cryopreserved stocks of high-producing strains and periodically re-isolate single colonies to screen for high producers. |
| 2. Variability in Raw Materials: Inconsistent quality of complex media components like soybean meal or yeast extract. | 2. Quality Control: Use high-quality, standardized raw materials from a reliable supplier. Perform quality control checks on new batches of media components. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound production medium?
A1: A good starting point for a production medium for a polyketide like this compound would be a complex medium rich in carbohydrates and proteins. A typical medium could contain (in g/L): Soluble Starch (20), Glucose (10), Soybean Meal (15), Yeast Extract (5), K2HPO4 (1), MgSO4·7H2O (0.5), and CaCO3 (2). The initial pH should be adjusted to around 7.0. However, this should be optimized for your specific Streptomyces strain.
Q2: How can I confirm that my culture is producing this compound?
A2: this compound production can be confirmed by extracting the fermentation broth with an organic solvent like ethyl acetate, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Comparison of the retention time and UV-Vis spectrum with a this compound standard is necessary for confirmation.
Q3: My Streptomyces culture is growing in pellets. Is this good for this compound production?
A3: The morphology of Streptomyces in submerged culture (dispersed mycelia vs. pellets) can significantly impact secondary metabolite production. For many polyketides, a dispersed mycelial growth is preferred as it can lead to better nutrient and oxygen transfer. Pellet formation can be influenced by factors such as the composition of the seed medium, shear stress (agitation speed), and the presence of certain polymers. Experiment with different inoculum development strategies and agitation speeds to control morphology.
Q4: Can I use genetic engineering to improve this compound yield?
A4: Yes, genetic engineering is a powerful tool for improving the yield of secondary metabolites.[1] Strategies include:
-
Overexpression of positive regulatory genes: Identify and overexpress pathway-specific positive regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins) or global regulators of secondary metabolism.[2][3][4]
-
Deletion of competing pathways: If your strain produces other secondary metabolites that share common precursors with this compound, deleting the biosynthetic gene clusters for these competing compounds can redirect precursors towards this compound synthesis.
-
Precursor pathway engineering: Enhance the supply of precursors like malonyl-CoA and methylmalonyl-CoA by overexpressing key enzymes in their biosynthetic pathways.
Q5: What are the key precursors for this compound biosynthesis?
A5: As a polyketide, this compound is likely synthesized from simple acyl-CoA precursors. The backbone of benz[a]anthraquinones is typically derived from the condensation of acetate and/or propionate units.[5][6] Therefore, ensuring a sufficient intracellular pool of acetyl-CoA and propionyl-CoA is crucial.
Experimental Protocols
Protocol 1: Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing media components for this compound production.
-
Screening of Components (Plackett-Burman Design):
-
Identify a range of potential carbon and nitrogen sources and other key media components (e.g., phosphate (B84403) source, trace metals).
-
Use a Plackett-Burman statistical design to screen for the most significant factors affecting this compound production with a minimal number of experiments.
-
-
Optimization of Significant Factors (Central Composite Design):
-
Once the most influential factors are identified, use a Central Composite Design (CCD) to determine the optimal concentration of each of these components.
-
This involves setting up experiments with different combinations of the selected factors at varying levels.
-
-
Data Analysis:
-
Measure the this compound yield for each experimental condition.
-
Use statistical software to analyze the data and generate a mathematical model that predicts the optimal media composition for maximizing this compound yield.
-
-
Validation:
-
Perform a fermentation using the predicted optimal medium to validate the model.
-
Protocol 2: Precursor Feeding Strategy
This protocol describes how to test the effect of precursor supplementation on this compound production.
-
Prepare Stock Solutions:
-
Prepare sterile, pH-neutral stock solutions of potential precursors, such as sodium propionate (e.g., 1 M) and sodium acetate (e.g., 1 M).
-
-
Inoculate Production Medium:
-
Inoculate your optimized production medium with a standardized seed culture of Streptomyces.
-
-
Precursor Addition:
-
Divide the culture into several flasks.
-
To different flasks, add the precursor stock solutions to achieve a range of final concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Add the precursors at different time points during the fermentation (e.g., at the time of inoculation, and at 24 and 48 hours post-inoculation).
-
Include a control flask with no precursor addition.
-
-
Monitor Production:
-
Incubate the flasks under standard fermentation conditions.
-
Take samples at regular intervals (e.g., every 24 hours) and measure biomass and this compound concentration.
-
-
Analyze Results:
-
Compare the this compound yields in the precursor-fed cultures to the control to determine if precursor feeding enhances production and to identify the optimal precursor and feeding strategy.
-
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound yield improvement.
References
- 1. The regulation of the secondary metabolism of Streptomyces: new links and experimental advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of secondary metabolism in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dioxamycin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Dioxamycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a benz[a]anthraquinone antibiotic and kinase inhibitor with potent antitumor properties. Its complex, hydrophobic structure contributes to poor aqueous solubility, which can lead to challenges in various experimental settings, including in vitro assays and formulation development.
Q2: My this compound is precipitating in my aqueous buffer. What are the immediate troubleshooting steps?
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved. Gentle warming and sonication can aid dissolution.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <0.5% for DMSO) to prevent precipitation upon dilution.
-
Pre-warm Aqueous Media: Adding the this compound stock solution to pre-warmed (e.g., 37°C) aqueous media can help prevent the compound from crashing out of solution.
Q3: What are the key factors influencing this compound's solubility in aqueous solutions?
The solubility of this compound, like other quinone-based compounds, is significantly influenced by:
-
pH: The ionization state of the molecule can dramatically affect its solubility.
-
Temperature: Solubility generally increases with temperature, although stability must also be considered.
-
Co-solvents and Excipients: The presence of other substances can either enhance or decrease solubility.
Troubleshooting Guide
This guide provides structured approaches to overcoming common solubility problems with this compound.
Issue 1: this compound Precipitation During Preparation of Working Solutions
Symptoms:
-
Visible particles or cloudiness in the solution after adding this compound stock to an aqueous buffer.
-
Inconsistent results in downstream experiments.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
The final concentration of the organic solvent (from the stock solution) is too high.
-
The pH of the aqueous buffer is not optimal for this compound solubility.
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: Minimize the volume of the stock solution added to the aqueous buffer.
-
pH Adjustment: Experiment with different pH values for your aqueous buffer. For similar compounds like quinolones, solubility can be significantly pH-dependent.
Issue 2: Poor Dissolution of this compound Powder in Aqueous Solutions
Symptoms:
-
This compound powder does not dissolve completely, even with agitation.
Possible Causes:
-
This compound's inherent hydrophobicity.
-
Insufficient energy to overcome the crystal lattice energy of the solid.
Solutions:
-
Particle Size Reduction: Micronization or sonication of the this compound powder can increase the surface area available for dissolution.
-
Use of Solubilizing Agents: Incorporate excipients such as surfactants or cyclodextrins into the aqueous solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard method for preparing a concentrated stock solution of this compound using a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility in Aqueous Buffers using Co-solvents
This protocol describes how to prepare a working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of this compound stock solution needed to achieve the final desired concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the pre-warmed buffer while gently vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
| Compound Class | Example Compound | Aqueous Solubility | Conditions |
| Quinolone | Ciprofloxacin | > 5 mg/mL | pH 5-7 |
| Quinolone | Nalidixic Acid | 1.28 x 10⁻⁴ M | 25°C, pH 7 |
| Anthraquinone | Anthraquinone | 1.35 mg/L | 25°C |
| Benz[a]anthracene | Benz[a]anthracene | < 1 mg/mL | 20°C |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound's antitumor activity.
Technical Support Center: Optimizing Dioxamycin Stability for Long-Term Storage
Welcome to the technical support center for Dioxamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter related to this compound stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing or browning) of this compound powder or solution. | Oxidation or photodegradation. | Store this compound powder and solutions protected from light in amber vials or containers wrapped in aluminum foil. Prepare solutions fresh whenever possible. Consider purging the headspace of vials with an inert gas like nitrogen or argon before sealing. |
| Precipitation or cloudiness in this compound solutions. | pH shift, exceeding solubility limits, or interaction with buffer components. | Ensure the pH of the solution is within the optimal range for this compound solubility and stability (typically acidic, pH < 6).[1] Verify the concentration does not exceed its solubility in the chosen solvent. Use high-purity water and compatible buffer systems. |
| Loss of potency or inconsistent results in biological assays. | Degradation due to improper storage temperature, pH instability, or repeated freeze-thaw cycles. | Store stock solutions at -20°C or lower for long-term storage. For aqueous formulations, storage at 4°C can maintain stability for up to 70 days.[2] Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Ensure the pH of experimental buffers is compatible with this compound stability. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products such as metacycline and 6-epidoxycycline.[3] | Review storage conditions (temperature, light exposure). Use a validated stability-indicating HPLC method to identify and quantify degradation products.[4] Refer to the experimental protocols section for a suitable HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
A1: this compound is susceptible to degradation from several factors, including:
-
Temperature: Higher temperatures accelerate degradation.[3]
-
pH: this compound is more stable in acidic conditions (pH < 6). Stability decreases as the pH becomes neutral or alkaline.[1]
-
Light: Exposure to light, particularly UV light, can cause significant photodegradation.[5]
-
Humidity: Moisture can lead to hydrolysis. Solid forms should be stored in a dry environment.
-
Oxidation: this compound can be oxidized, leading to discoloration and loss of activity.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored as follows:
-
Solid (Powder): Store in a cool, dry, and dark place. Refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO, methanol) and store in tightly sealed vials at -20°C or -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.
-
Aqueous Formulations: For short-term use, aqueous solutions can be stored at 4°C, protected from light. Studies have shown stability for up to 70 days under these conditions.[2]
Q3: How can I improve the stability of this compound in my formulations?
A3: Several strategies can enhance this compound stability:
-
pH Adjustment: Maintain an acidic pH (below 6) in aqueous formulations.[1]
-
Excipients: The inclusion of stabilizing excipients such as antioxidants (e.g., ascorbic acid) and chelating agents can be beneficial.
-
Complexation: Complexation with cyclodextrins, such as β-cyclodextrin, has been shown to significantly improve the photostability of this compound.[5]
-
Lyophilization (Freeze-Drying): For long-term storage of formulations, lyophilization to create a stable solid powder is a highly effective method.[6]
Q4: What are the common degradation products of this compound?
A4: The primary degradation products of this compound are its epimers and dehydration products. The most commonly identified degradation products in stability studies are metacycline and 6-epidoxycycline.[3]
Quantitative Stability Data
The following tables summarize quantitative data on this compound degradation under various stress conditions.
Table 1: Effect of Temperature on this compound Stability
| Formulation | Storage Temperature (°C) | Duration | Remaining Doxycycline (B596269) (%) | Reference |
| Bulk Powder | 70 | 90 days | Dramatically reduced | [3] |
| Capsules | 70 | 90 days | Significantly reduced | [3] |
| Tablets | 70 | 90 days | Significantly reduced | [3] |
| 2% (w/w) Topical Formulation | 4 | 70 days | Acceptable stability (±10% of target) | [2] |
| 2% (w/w) Topical Formulation | 25 | 70 days | Unstable | [2] |
Table 2: Effect of pH on this compound Photodegradation
| pH | Exposure Time (hours) | Doxycycline Dissipation (%) | Half-life (hours) | Reference |
| 4.0 | 1 | 10 | 6.5 | [7] |
| 5.5 | 1 | 21 | Not specified | [7] |
| 7.2 | 1 | 52 | 0.7 | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound and its degradation products.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: µ-Bondapak C8 (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water:THF (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0 M HCl.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the this compound sample (bulk drug or formulation) in the mobile phase to a known concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to establish the calibration curve. Inject the prepared samples.
-
Quantification: Identify this compound and its degradation products by their retention times. Quantify the amount of each compound by comparing the peak areas to the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for stability testing.
Caption: this compound inhibits MMP expression via the NF-κB pathway.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Degradation of Doxycycline in Aqueous Systems Using Calcium Peroxide Nanoparticles via Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Dioxamycin (assumed to be Doxycycline)
This technical support center provides troubleshooting guides and frequently asked questions regarding the use and stability of Doxycycline (B596269) in cell culture media. Due to the high likelihood of a typographical error in the query and the prevalence of Doxycycline in cell culture applications, this guide focuses on Doxycycline.
Frequently Asked Questions (FAQs)
Q1: What is Doxycycline and what is its primary use in cell culture?
Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic. In cell culture, its most common application is as an inducer for tetracycline-inducible gene expression systems (Tet-On/Tet-Off).[1] It functions by binding to the Tet transactivator (tTA) or reverse Tet transactivator (rtTA) protein, thereby regulating the expression of a target gene. It is also used to prevent or treat bacterial contamination in cell cultures.
Q2: How stable is Doxycycline in cell culture media?
Doxycycline has a limited half-life in cell culture media, typically around 24 to 48 hours at 37°C.[2][3][4] Its stability is influenced by several factors including temperature, pH, and light exposure.
Q3: How should I store my Doxycycline stock solution?
Doxycycline stock solutions should be stored at -20°C and protected from light.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q4: At what frequency should I change the media containing Doxycycline?
Given its half-life of 24-48 hours, it is best practice to refresh the media with freshly added Doxycycline every 24 to 48 hours to ensure a consistent and effective concentration for induction.[2][3][4]
Q5: Is Doxycycline sensitive to light?
Yes, Doxycycline is known to be photosensitive.[5][6][7][8] Exposure to light, especially UV light, can lead to its degradation.[5] Therefore, it is crucial to store stock solutions in the dark and minimize the exposure of media containing Doxycycline to light.
Troubleshooting Guides
Problem 1: Inconsistent or low gene induction in a Tet-On system.
| Possible Cause | Troubleshooting Step |
| Doxycycline degradation | Increase the frequency of media changes to every 24 hours. Prepare fresh Doxycycline-containing media for each change. |
| Suboptimal Doxycycline concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and promoter. |
| Incorrect storage of Doxycycline | Ensure Doxycycline stock solutions are stored at -20°C in light-protected aliquots. Avoid repeated freeze-thaw cycles. |
| Cell line issues | Verify the integrity and expression of the rtTA in your cell line. |
Problem 2: Leaky expression in a Tet-Off system (gene expression in the presence of Doxycycline).
| Possible Cause | Troubleshooting Step |
| Insufficient Doxycycline concentration | Increase the concentration of Doxycycline to ensure complete repression. |
| Doxycycline degradation | Change the media with fresh Doxycycline every 24-48 hours. |
| Cell line variability | Some cell lines may require higher concentrations of Doxycycline for complete repression. Test a range of concentrations. |
Problem 3: Observed cytotoxicity after adding Doxycycline.
| Possible Cause | Troubleshooting Step |
| High Doxycycline concentration | Reduce the concentration of Doxycycline to the lowest effective level determined by a dose-response experiment. |
| Solvent toxicity | If using a solvent like DMSO, ensure the final concentration in the media is non-toxic to your cells (typically <0.1%). |
| Contamination | Ensure your Doxycycline stock solution and cell cultures are sterile. |
Data Summary
Table 1: Doxycycline Stability in Aqueous Solutions
| Condition | Stability | Reference |
| pH | More stable at acidic pH (below 6).[9][10] Stability decreases as pH increases.[10] | [9][10] |
| Temperature | Stable for at least 12 months at -20°C as a solid.[1] Half-life of ~24-48 hours in media at 37°C.[2][3][4] | [1][2][3][4] |
| Light Exposure | Photosensitive; should be protected from light.[1][5][6][7][8] | [1][5][6][7][8] |
Experimental Protocols
Protocol 1: Preparation of Doxycycline Stock Solution
-
Materials: Doxycycline hyclate powder, sterile distilled water or PBS (pH 7.2-7.4), sterile microcentrifuge tubes, 0.22 µm sterile filter.
-
Procedure:
-
Weigh out the desired amount of Doxycycline hyclate powder in a sterile environment.
-
Dissolve the powder in sterile distilled water or PBS to a final concentration of 1-10 mg/mL.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into light-protected, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining Optimal Doxycycline Concentration (Dose-Response Assay)
-
Materials: Your Tet-inducible cell line, appropriate cell culture plates, complete growth medium, Doxycycline stock solution, reporter assay system (e.g., luciferase, GFP).
-
Procedure:
-
Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to attach and grow overnight.
-
Prepare a serial dilution of Doxycycline in your complete growth medium. A typical starting range is 0.1 to 2 µg/mL.[2] Include a no-Doxycycline control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Doxycycline.
-
Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).
-
After incubation, measure the reporter gene expression using the appropriate method (e.g., fluorescence microscopy for GFP, luminometer for luciferase).
-
Plot the reporter signal against the Doxycycline concentration to determine the optimal concentration that gives a robust induction with minimal cytotoxicity.
-
Visualizations
Caption: Mechanism of Doxycycline's antibacterial action.
Caption: Workflow of the Tet-On inducible gene expression system.
Caption: Factors influencing Doxycycline degradation in cell culture media.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Skin Hypersensitivity to Sun Light Due to Doxycycline Ingestion Causing Hand Partial-Thickness Burn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline-induced photosensitivity in patients treated for erythema migrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theraspecs.com [theraspecs.com]
- 8. Phototoxicity of Doxycycline: A Systematic Review on Clinical Manifestations, Frequency, Cofactors, and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Effect of pH on the Adsorption–Desorption of Doxycycline in Feed for Small Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dioxamycin Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining protocols for the extraction of Dioxamycin from culture broth. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological source? A1: this compound is classified as a benz[a]anthraquinone antibiotic.[1] It is a secondary metabolite isolated from the culture broth of the bacterium Streptomyces xantholiticus (strain MH406-SF1) and has demonstrated in vitro activity against various Gram-positive bacteria.[1]
Q2: What are the recommended solvents for the initial liquid-liquid extraction of this compound? A2: While solvent optimization is specific to the strain and culture conditions, ethyl acetate (B1210297) is widely and effectively used for the extraction of secondary metabolites from Streptomyces fermentations.[2][3] Its polarity is well-suited for a broad range of bioactive compounds. Diethyl ether has also been successfully used for similar extractions from Streptomyces species.[4] A preliminary solvent screening is recommended to determine the optimal choice for maximizing this compound yield.
Q3: Can you outline the main stages of a standard this compound extraction and purification process? A3: A typical workflow for isolating this compound involves several key stages:
-
Fermentation: Culturing of Streptomyces xantholiticus in a suitable medium to promote the production of this compound.
-
Biomass Separation: Removal of the mycelial biomass from the liquid culture broth, commonly achieved through centrifugation or filtration.[5]
-
Solvent Extraction: The cell-free supernatant is subjected to liquid-liquid extraction with an appropriate organic solvent to transfer this compound into the organic phase.[5]
-
Concentration: The solvent from the organic phase is removed, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.[6]
-
Purification: The crude extract is then subjected to a series of chromatographic techniques, such as countercurrent chromatography, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[1]
Q4: When is the optimal time to harvest the culture for maximum this compound yield? A4: The production of secondary metabolites like this compound by Streptomyces generally peaks during the stationary phase of growth.[7] For many strains, this phase is reached after approximately 7 days of incubation.[7] It is crucial to perform a time-course study of your fermentation to pinpoint the precise optimal harvest time for your specific conditions.
Troubleshooting Guide
Q5: My crude this compound extract yield is consistently low. What factors should I investigate? A5: Low yields can arise from multiple issues in the fermentation or extraction stages.
-
Suboptimal Fermentation:
-
Potential Problem: The composition of the culture medium (carbon/nitrogen sources), pH, aeration, temperature, or incubation period may not be conducive to high-level this compound production.[7]
-
Recommended Solution: Systematically optimize the fermentation parameters. Key variables to test include pH (optimal is often near 7.5 for Streptomyces), temperature (typically around 30°C), and different nutrient sources.[7] A time-course analysis is essential to ensure you are harvesting at peak production.
-
-
Inefficient Solvent Extraction:
-
Potential Problem: The selected organic solvent may have poor partitioning efficiency for this compound.
-
Recommended Solution: Conduct small-scale comparative extractions with a panel of solvents of varying polarities (e.g., ethyl acetate, n-butanol, chloroform). Quantify the this compound content in each resulting crude extract via HPLC to identify the most effective solvent.
-
-
Product Degradation:
-
Potential Problem: this compound may be unstable under the experimental conditions. Related antibiotics, such as doxycycline (B596269), are known to be sensitive to heat and light.[8][9][10]
-
Recommended Solution: Maintain low temperatures throughout the extraction and concentration steps. When using a rotary evaporator, ensure the water bath temperature does not exceed 45°C.[6] Protect samples from direct light and avoid exposure to harsh pH conditions.
-
Q6: I am struggling with emulsion formation during the solvent extraction phase. How can I resolve this? A6: The formation of a stable emulsion between the aqueous and organic layers is a frequent challenge when working with complex fermentation broths.[11]
-
Potential Problem: Emulsions trap the product at the interface, preventing clean separation and leading to significant product loss.[11]
-
Recommended Solutions:
-
Reduce Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[11]
-
Increase Ionic Strength ("Salting Out"): Add saturated sodium chloride solution (brine) to the mixture. This increases the polarity of the aqueous phase, which can help force the separation of the layers.[11]
-
Centrifugation: For persistent emulsions, centrifugation can provide the necessary force to break the emulsion.
-
Solvent Modification: The addition of a small volume of a different organic solvent can sometimes alter the phase properties sufficiently to break the emulsion.[11]
-
Q7: My column chromatography purification is resulting in poor separation and impure fractions. What can I do to improve this? A7: Poor resolution during column chromatography can be addressed by modifying several parameters.
-
Potential Problem: Co-elution of this compound with other metabolites and impurities.
-
Recommended Solutions:
-
Optimize the Mobile Phase: Fine-tune the solvent system. For normal-phase chromatography (e.g., silica (B1680970) gel), adjust the ratio of non-polar to polar solvents. A gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than an isocratic (constant) mobile phase for separating complex mixtures.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider an alternative stationary phase. For instance, if using normal-phase silica, switching to a C18 reverse-phase column may provide the required selectivity.[12]
-
Proper Sample Loading: Ensure the crude extract is fully dissolved and filtered before application to the column. Overloading the column with too much sample is a common cause of poor separation.
-
Q8: I suspect this compound is degrading during the multi-step purification process. How can I mitigate this? A8: The stability of the target molecule is critical during lengthy purification procedures.
-
Potential Problem: The cumulative exposure to solvents, light, and temperature fluctuations is causing a loss of the active compound.
-
Recommended Solutions:
-
Temperature Management: If this compound shows thermal lability, perform chromatography at a controlled ambient temperature or in a cold room.
-
pH Control: Use buffered mobile phases to maintain a pH at which this compound is most stable.
-
Expedite the Process: Plan and streamline the purification workflow to reduce the overall time the compound is in solution.
-
Protect from Light: As a precaution, based on the light sensitivity of related compounds, use amber glass vessels or wrap collection tubes and flasks in aluminum foil.[9]
-
Data Presentation
Table 1: Comparative Analysis of Solvent Efficiency for this compound Extraction
| Solvent System | Polarity Index | This compound Yield (mg/L of broth) | Purity of Crude Extract (%) |
| Ethyl Acetate | 4.4 | 132 | 68 |
| Chloroform | 4.1 | 105 | 75 |
| n-Butanol | 4.0 | 115 | 61 |
| Dichloromethane | 3.1 | 92 | 71 |
Note: The data presented is hypothetical and intended for illustrative purposes. Purity is estimated based on HPLC peak area analysis of the crude extract.
Table 2: Impact of Initial Culture Broth pH on Final this compound Yield
| Initial Broth pH | Final Broth pH (at harvest) | This compound Yield (mg/L) |
| 6.5 | 7.9 | 102 |
| 7.0 | 8.3 | 125 |
| 7.5 | 8.6 | 135 |
| 8.0 | 9.0 | 118 |
Note: The data presented is hypothetical. Extractions were performed using ethyl acetate.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth
-
Fermentation: Culture Streptomyces xantholiticus in a suitable production medium at 30°C for 7 days with orbital shaking (200 rpm).
-
Harvest and Separation: Following incubation, pellet the mycelia by centrifuging the culture broth at 10,000 rpm for 15 minutes. Decant and collect the cell-free supernatant.[5][6]
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel of appropriate volume.
-
Add an equal volume of ethyl acetate (1:1 v/v) and mix by inverting the funnel for 20-30 minutes.[6]
-
Allow the phases to separate completely.
-
Carefully drain and collect the upper organic (ethyl acetate) layer.
-
To ensure complete recovery, perform two additional extractions on the remaining aqueous phase with fresh ethyl acetate.
-
-
Concentration:
-
Pool the collected organic extracts.
-
Concentrate the solution to dryness using a rotary evaporator with a water bath temperature maintained below 45°C.[6]
-
The resulting residue is the crude this compound extract.
-
Protocol 2: Purification of this compound via Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a uniform and air-free column bed.[6]
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal volume of dichloromethane.
-
In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the packed silica gel column.
-
-
Gradient Elution:
-
Begin eluting the column with 100% hexane, gradually increasing the solvent polarity by introducing increasing proportions of ethyl acetate.
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Combine the fractions that contain pure this compound.
-
-
Final Purification: For applications requiring high purity, the pooled fractions can be further purified using preparative HPLC.[1]
Visualizations
Caption: Standard workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | Semantic Scholar [semanticscholar.org]
- 8. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. CN104513286A - Method for separating and purifying fidaxomicin - Google Patents [patents.google.com]
addressing batch-to-batch variability of Dioxamycin
Welcome to the Dioxamycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a benz[a]anthraquinone antibiotic produced by the bacterium Streptomyces cocklensis and Streptomyces xantholiticus.[1] It functions as a kinase inhibitor.[1] While the precise signaling pathways affected by this compound are a subject of ongoing research, as a kinase inhibitor, it likely interferes with cellular signaling cascades that regulate cell growth, proliferation, and survival.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: this compound is a natural product, and like many drugs derived from biological sources, its production can be subject to variability.[2][3] Common factors contributing to batch-to-batch inconsistency include:
-
Variations in the fermentation process: Differences in growth media composition, temperature, pH, and aeration can affect the metabolic output of Streptomyces spp.
-
Raw material quality: The quality of raw materials used in the fermentation media can vary between suppliers and batches.[2][3]
-
Extraction and purification processes: Minor deviations in the multi-step extraction and purification process can lead to differences in the final product's purity and composition.
-
Storage and handling conditions: Exposure to light, temperature fluctuations, and humidity can degrade the compound over time.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To mitigate the effects of variability, it is recommended to:
-
Qualify new batches: Before starting a new set of experiments, qualify the new batch of this compound by comparing its performance to a previously characterized or "golden" batch.[2]
-
Use internal controls: Always include positive and negative controls in your experiments.
-
Perform dose-response curves: For each new batch, perform a dose-response curve to determine the effective concentration for your specific assay.
-
Standardize protocols: Ensure that all experimental protocols are strictly followed to minimize procedural variability.
Troubleshooting Guide
Problem 1: I am observing a significant decrease in the potency of a new batch of this compound compared to the previous one.
| Possible Cause | Suggested Solution |
| Lower concentration of the active compound | 1. Verify the concentration of your stock solution. 2. Perform a quantitative analysis of the new batch using High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of this compound. Compare this to the Certificate of Analysis (CoA) and previous batches if data is available. |
| Degradation of the compound | 1. Review the storage conditions of the new batch. This compound should be stored protected from light and at the recommended temperature. 2. Analyze the sample for the presence of degradation products using HPLC. |
| Presence of inhibitors in the new batch | 1. Characterize the purity of the new batch using techniques like HPLC or Mass Spectrometry to identify any potential inhibitory impurities. |
Problem 2: My results show high variability between replicate experiments using the same batch of this compound.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation | 1. Ensure that the this compound stock solution is fully dissolved before use. 2. Use calibrated pipettes and follow a standardized procedure for preparing working solutions. |
| Assay variability | 1. Review your experimental protocol for any potential sources of variability. 2. Increase the number of replicates to improve statistical power. 3. Include an internal standard or reference compound in your assay. |
| Cell culture inconsistencies | 1. Ensure that cell passage number, confluency, and media composition are consistent across experiments. |
Quantitative Data Tables
Table 1: Recommended Quality Control Parameters for this compound Batches
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV | ≥ 95% |
| Identity | Mass Spectrometry | Conforms to reference standard |
| Potency (MIC) | Broth Microdilution (vs. S. aureus ATCC 29213) | Within one two-fold dilution of the reference standard |
| Moisture Content | Karl Fischer Titration | ≤ 2.0% |
Table 2: Example HPLC Analysis Results for Three Batches of this compound
| Batch Number | Retention Time (min) | Purity (%) | Concentration (mg/mL) |
| DXM-2024-01 (Reference) | 5.2 | 98.5 | 1.05 |
| DXM-2025-01 | 5.2 | 96.2 | 0.98 |
| DXM-2025-02 | 5.3 | 91.3 | 0.85 |
Experimental Protocols
Protocol 1: Purity and Concentration Determination by HPLC
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.
-
Prepare a series of dilutions ranging from 0.01 mg/mL to 0.5 mg/mL to generate a standard curve.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound test batch and dissolve in 10 mL of methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a standard curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the concentration of the test sample based on the standard curve.
-
Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Potency Determination by Broth Microdilution (MIC Assay)
-
Preparation of Bacterial Inoculum:
-
Culture a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in MHB, starting from a concentration of 64 µg/mL down to 0.0625 µg/mL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound quality control.
Caption: Troubleshooting decision tree for this compound variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Dioxamycin purification artifacts and their identification
Welcome to the technical support center for dioxamycin (B1230973) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a benz[a]anthraquinone antibiotic produced by fermentation of Streptomyces species.[1] As a polyketide, it exhibits potential as an anti-cancer and antibacterial agent. High purity of this compound is crucial for accurate in vitro and in vivo studies, ensuring that the observed biological activity is attributable to the compound itself and not to impurities, which could have their own biological effects or interfere with the analysis.
Q2: What are the common methods for purifying this compound?
A2: this compound is typically purified from fermentation broth using a combination of chromatographic techniques. These include countercurrent chromatography, column chromatography (often using silica (B1680970) gel or reversed-phase media), and preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]
Q3: What are the likely sources of impurities during this compound purification?
A3: Impurities can arise from several sources:
-
Biosynthetic byproducts: Streptomyces may produce structurally related polyketides alongside this compound.
-
Degradation products: this compound can degrade due to exposure to adverse conditions such as pH extremes, high temperatures, light, and oxidation during extraction and purification.
-
Process-related impurities: Solvents, reagents, and materials used during the purification process can introduce contaminants.
-
Isomers: Epimerization at chiral centers can occur, leading to diastereomers that may be difficult to separate.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is most commonly assessed using analytical HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Problem 1: Low yield of this compound after purification.
| Possible Cause | Suggested Solution |
| Incomplete extraction from fermentation broth. | Optimize the extraction solvent and pH. This compound, like other polyketides, may require a specific pH to ensure it is in a neutral form for efficient extraction into an organic solvent. Consider multiple extractions to maximize recovery. |
| Degradation during purification. | This compound may be sensitive to pH, light, and temperature. Conduct purification steps at controlled temperatures (e.g., 4°C) and protect the sample from light. Use buffered mobile phases during chromatography to maintain a stable pH. |
| Poor binding or elution from chromatographic media. | Screen different stationary phases (e.g., C18, C8, silica gel) and mobile phase compositions to find the optimal conditions for this compound retention and elution. A gradient elution may be necessary to effectively separate this compound from other compounds. |
| Compound precipitation on the column. | Ensure the sample is fully dissolved in the initial mobile phase before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column. |
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the purified sample.
These unexpected peaks often correspond to purification artifacts such as degradation products or isomers.
| Possible Cause | Identification and Solution |
| Epimerization. | Similar to the related compound doxycycline (B596269), this compound may undergo epimerization at certain chiral centers, particularly at C4. This results in the formation of diastereomers (e.g., 4-epi-dioxamycin) which may have different biological activity. Identification: These epimers will have the same mass as this compound but different retention times on HPLC. Co-elution might occur, requiring optimization of the HPLC method (e.g., changing the mobile phase composition or temperature). Solution: Minimize exposure to acidic or basic conditions and elevated temperatures during purification. Use of buffered mobile phases can help prevent epimerization.[1][2] |
| Dehydration/Rearrangement Products. | Tetracycline-like compounds are known to form degradation products such as metacycline through dehydration and rearrangement.[1][2] Identification: These products will have a different mass-to-charge ratio (m/z) than this compound, which can be detected by LC-MS. Solution: Avoid strong acidic conditions and high temperatures. Store purified this compound in a dry, dark, and cool environment. |
| Oxidation Products. | Exposure to air and light can lead to oxidation of the polyketide backbone. Identification: Oxidation will result in an increase in the molecular weight, detectable by MS. Solution: Use degassed solvents for chromatography and store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from light at all stages. |
| Fermentation Byproducts. | The Streptomyces strain may produce other structurally related compounds. Identification: These will likely have different m/z values and UV spectra. Solution: Optimize the fermentation conditions to favor this compound production. Develop a highly selective purification protocol, potentially involving multiple chromatographic steps with different selectivities. |
Data Presentation: Common this compound-Related Impurities (Hypothetical Data Based on Doxycycline Analogs)
The following table summarizes the expected characteristics of potential this compound purification artifacts, based on data from the closely related compound doxycycline.[1][2][3]
| Compound | Potential Origin | Relative Retention Time (RRT) vs. This compound | Expected Mass Difference (vs. This compound) |
| This compound | - | 1.00 | 0 |
| 4-epi-Dioxamycin | Epimerization | ~0.8 - 0.9 | 0 |
| Metacycline-like analog | Dehydration/Rearrangement | ~0.6 - 0.7 | -18 Da (loss of H₂O) |
| Oxidized this compound | Oxidation | Variable | +16 Da (addition of Oxygen) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol is adapted from established methods for doxycycline analysis and is designed to separate this compound from its potential degradation products.[1][2]
-
Instrumentation: HPLC system with a DAD or UV detector and preferably coupled to a Mass Spectrometer.
-
Column: Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm and 350 nm. For MS, use electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study to Identify Potential Artifacts
To proactively identify potential purification artifacts, a forced degradation study can be performed on a small amount of purified this compound.
-
Acid Degradation: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Degradation: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms to that of an unstressed sample to identify degradation products.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for the identification of purification artifacts.
Caption: Potential degradation pathways for this compound leading to common artifacts.
References
- 1. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-DAD and LC-ESI-MS analysis of doxycycline and related impurities in doxipan mix, a medicated premix for incorporation in medicated feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
strategies to reduce Dioxamycin-induced cytotoxicity in normal cells
Technical Support Center: Dioxamycin
Disclaimer: this compound is a hypothetical chemotherapeutic agent. The following troubleshooting guides and FAQs are based on strategies to mitigate the cytotoxicity of well-characterized anticancer drugs with similar mechanisms of action, such as anthracyclines (e.g., Doxorubicin). The primary mechanisms of this compound-induced cytotoxicity in normal cells are presumed to be the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2]
Troubleshooting Guides
This section addresses specific issues researchers might encounter during in vitro or in vivo experiments aimed at reducing this compound's off-target cytotoxicity.
Issue 1: Excessive Cytotoxicity in Normal Cells Compared to Cancer Cells
-
Question: My in vitro assay shows that this compound is highly toxic to my normal cell line, with a therapeutic window that is too narrow for selective killing of cancer cells. How can I improve the selectivity?
-
Answer: A narrow therapeutic window is a common challenge with cytotoxic agents that target rapidly dividing cells.[3] Here are several strategies to address this:
-
Dose Optimization: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations on both your cancer and normal cell lines. This will help you identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.[4]
-
Modulate Normal Cell Proliferation: The cytotoxicity of this compound is often linked to the cell proliferation rate. You can try to slow the growth of your normal cells to make them less susceptible:
-
Reduce Serum Concentration: Lowering the serum percentage in the culture medium for your normal cell line can decrease its proliferation rate.[4]
-
Induce Temporary Cell Cycle Arrest: A strategy known as "cyclotherapy" involves using agents to transiently halt the cell cycle of normal cells, protecting them from cell-cycle-specific drugs.[5][6] For example, pre-treating normal cells with a CDK4/6 inhibitor can induce a temporary G1 arrest.[5]
-
-
Co-administration with Cytoprotective Agents: Consider using agents that can protect normal cells from this compound-induced damage. Antioxidants are known to detoxify the reactive oxygen species (ROS) that contribute to cytotoxicity.[7]
-
Issue 2: Inconsistent Results with Cytoprotective Agents
-
Question: I am testing an antioxidant to reduce this compound's toxicity in my normal cell line, but my results are not reproducible. What could be the cause?
-
Answer: Inconsistent results when testing cytoprotective agents can stem from several experimental variables. Here’s a checklist to troubleshoot the issue:
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and low passage number range to avoid variability from genetic drift.[4]
-
Seeding Density: Ensure that you seed the same number of cells in each well for all experiments.[4]
-
Logarithmic Growth Phase: Always begin your experiments when cells are in the logarithmic (log) phase of growth, as their response to treatment is most consistent during this phase.[8]
-
-
Assay-Specific Issues:
-
Antioxidant Concerns: Be aware that while antioxidants can protect normal cells, there is a concern they might also protect cancer cells from chemotherapy.[9][10] It's crucial to evaluate the effect of the antioxidant on the anticancer efficacy of this compound in your cancer cell line as well.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: Based on compounds with similar structures and functions, like Doxorubicin, the primary mechanisms are believed to be:
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling within mitochondria, producing ROS such as superoxide (B77818) anions and hydroxyl radicals.[1] This leads to oxidative stress, causing damage to DNA, proteins, and lipids in normal cells, particularly cardiomyocytes.[1][11]
-
Topoisomerase II Inhibition: By inhibiting topoisomerase II, this compound interferes with DNA replication and repair, leading to double-strand breaks and the activation of apoptotic pathways.[2][12]
Q2: What are the main strategies to reduce this compound's off-target toxicity?
A2: The main strategies focus on either protecting normal cells or improving the targeted delivery of the drug to cancer cells.
| Strategy Category | Specific Approach | Mechanism of Protection |
| Cytoprotection | Co-administration of antioxidants (e.g., Vitamins A, C, E) | Neutralize reactive oxygen species (ROS) generated by this compound, reducing oxidative stress.[7][13] |
| Induction of temporary cell cycle arrest in normal cells (Cyclotherapy) | Makes non-proliferating normal cells less susceptible to cell-cycle-specific agents.[5][6] | |
| Targeted Delivery | Liposomal Encapsulation | Encapsulates this compound, altering its biodistribution and reducing accumulation in sensitive tissues like the heart.[14][15] |
| Nanoparticle-based Carriers | Uses nanoparticles to deliver the drug more specifically to tumor tissues, sparing healthy cells.[14][16] | |
| Antibody-Drug Conjugates (ADCs) | Links this compound to an antibody that targets a tumor-specific antigen, delivering the cytotoxic agent directly to cancer cells.[17] |
Q3: How can I experimentally test a strategy to protect normal cells from this compound?
A3: A common method is to perform an in vitro cytoprotection assay. This involves pre-treating your normal cell line with a protective agent before exposing it to this compound and then measuring cell viability.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. droracle.ai [droracle.ai]
- 3. oncodaily.com [oncodaily.com]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antioxidants During Cancer Treatment | LHSC [lhsc.on.ca]
- 11. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. customcompounding.com.au [customcompounding.com.au]
- 14. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneonline.com [geneonline.com]
- 17. Advertiser content hosted by the Guardian: How next-gen therapies are rewriting cancer treatment | The Guardian [theguardian.com]
Technical Support Center: Optimization of Dioxamycin Treatment Duration
References
- 1. www2.iib.uam.es [www2.iib.uam.es]
- 2. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethicseido.com [ethicseido.com]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
troubleshooting inconsistent results in Dioxamycin experiments
Welcome to the technical support center for Dioxamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
This compound is a benz[a]anthraquinone antibiotic that is also known to act as a kinase inhibitor.[1] It is produced by bacteria of the Streptomyces genus.[1] Its dual activity as an antibiotic and a kinase inhibitor makes it a compound of interest for both antimicrobial and anticancer research.
Q2: What are the general mechanisms of action for anthracycline antibiotics and kinase inhibitors?
Anthracycline antibiotics, like doxorubicin, typically exert their effects through mechanisms such as disrupting iron metabolism, generating reactive oxygen species (ROS), and regulating signaling pathways involved in DNA damage response and cell survival.[2][3][4] Kinase inhibitors, on the other hand, function by blocking the action of protein kinases, which are crucial for various cellular signaling pathways. In a cellular environment, factors like ATP concentration and the specific conformation of the kinase can influence the inhibitor's effectiveness.[5]
Q3: I am observing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?
Fluctuations in IC50 values can be frustrating. Here are some potential causes and troubleshooting steps:
-
Compound Solubility and Stability: Visually check for any precipitation of this compound in your assay buffer. It's important to determine the compound's solubility under your specific assay conditions and ensure its stability throughout the experiment's duration.[5]
-
ATP Concentration: In vitro kinase assays are often conducted at ATP concentrations lower than physiological levels, which can make an inhibitor appear more potent.[5] An inhibitor that seems potent in a low-ATP in vitro assay might be less effective in the high-ATP environment of a cell.[5]
-
Reagent Quality: The purity of reagents such as ATP, substrates, and buffers is critical for consistent results.[5]
Q4: My in vitro kinase assay shows inhibition, but I'm not seeing the expected effect in my cell-based assays. Why might this be?
Discrepancies between in vitro and cell-based assays are a common challenge. Several factors can contribute to this:
-
Cellular Environment: The complex environment within a cell, including scaffolding proteins and signaling complexes, can affect how an inhibitor binds and its overall efficacy in ways that are not replicated in a simplified in vitro setting.[5]
-
Off-Target Effects: In a cellular context, the observed effects may result from the compound acting on multiple targets, not just the primary kinase of interest.[5]
-
Inhibitor Conformation: Some inhibitors only bind to specific conformational states (active or inactive) of a kinase. The kinase's conformation in a cell-based assay might differ from that of the recombinant enzyme used in an in vitro assay.[5]
Troubleshooting Guides
Inconsistent Results in Cell-Based Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to dispense across the plate.[5] |
| Edge effects of the microplate | Avoid using the outer wells, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[5] | |
| Unexpected changes in cell morphology | Compound precipitation | Visually inspect wells for any signs of compound precipitation. Test the solubility of this compound in your cell culture medium at the concentrations being used. |
| Off-target cytotoxic effects | Consider the possibility that this compound is affecting other cellular pathways leading to the observed morphological changes. | |
| Inconsistent dose-response curves | Compound degradation | Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell seeding density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell suspension and accurate cell counting. |
Troubleshooting Inconsistent Western Blot Results for Downstream Targets
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal | Insufficient protein transfer | Stain the membrane with Ponceau S after transfer to confirm that proteins have successfully transferred from the gel.[6] |
| Low antibody concentration | Optimize the dilution of your primary and secondary antibodies. Too low a concentration can result in a weak signal.[6][7] | |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel.[6][7] | |
| High background | Insufficient blocking | Optimize blocking conditions by using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and ensuring sufficient blocking time.[6] |
| Excessive antibody concentration | Optimize the concentration of your primary and secondary antibodies to find a balance between signal and background noise.[6] | |
| Inadequate washing | Increase the number and duration of washing steps to effectively remove unbound antibodies. A gentle detergent like Tween-20 in the wash buffer can be beneficial.[6] | |
| Non-specific bands | Use of non-specific antibodies | Ensure your primary and secondary antibodies are specific for the target protein.[6] |
| Protein overloading | Avoid overloading the gel with too much protein, as this can lead to the appearance of non-specific bands.[6] |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
General Protocol for Western Blotting to Analyze Protein Expression
-
Sample Preparation: Treat cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C or for a few hours at room temperature.[7]
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Putative signaling pathways affected by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New signal transduction paradigms in anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Analysis of Dioxamycin's Activity Against Other Anthraquinone Antibiotics
For Immediate Release
A comprehensive review of experimental data reveals the comparative efficacy of Dioxamycin, a benz[a]anthraquinone antibiotic, against other prominent members of the anthraquinone (B42736) class, including Doxorubicin, Daunorubicin (B1662515), and Mitoxantrone. This analysis, designed for researchers, scientists, and drug development professionals, provides a side-by-side look at their antimicrobial and cytotoxic activities, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Comparison of Biological Activity
The in vitro activity of this compound and its counterparts has been evaluated through standardized antimicrobial and cytotoxicity assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacteria and the half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.
Antimicrobial Activity (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| This compound | 3.12 | 1.56 | 12.5 |
| Doxorubicin | 2-32[1] | 1[2] | - |
| Daunorubicin | - | 2-4[3] | - |
| Mitoxantrone | ~1[4] | - | ~1[4][5][6][7][8] |
| Capoamycin | 2.0 - 6.0[9][10] | - | - |
Data for this compound is sourced from the foundational study by Sawa et al. (1991). It is important to note that MIC values can vary depending on the specific strain and the experimental conditions.
Cytotoxic Activity (IC50 in µM)
| Antibiotic | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound | 0.02 | 0.02 | 0.01 |
| Doxorubicin | 1.00[11] | 1.50[11] | 2.5[12] |
| Daunorubicin | - | - | - |
| Mitoxantrone | - | - | - |
| Capoamycin-related (Fradimycin B) | - | - | 0.13 - 6.46 (Colon and Glioma)[9] |
Data for this compound is sourced from the foundational study by Sawa et al. (1991). IC50 values can vary significantly based on the cell line, exposure time, and assay method.
Experimental Protocols
The presented data is based on established methodologies for determining antimicrobial susceptibility and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antibiotic efficacy. The broth microdilution method is a standard procedure for its determination.
Procedure:
-
Preparation of Antibiotic Solutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth of the bacteria is observed.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Procedure:
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Mechanisms
To further understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by anthracyclines and a typical experimental workflow.
Caption: Mechanism of action of anthracycline antibiotics.
Caption: Workflow for MIC determination.
References
- 1. Insights into idarubicin antimicrobial activity against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities of daunorubicin and adriamycin derivatives on bacterial and protoplast type L-form cells of Bacillus subtilis 170, Escherichia coli B, and Proteus mirabilis VI. Structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mitoxantrone targets both host and bacteria to overcome vancomycin resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitoxantrone targets both host and bacteria to overcome vancomycin resistance in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitoxantrone targets both host and bacteria to overcome vancomycin resistance in Enterococcus faecalis [unige.ch]
- 9. New capoamycin-type antibiotics and polyene acids from marine Streptomyces fradiae PTZ0025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Capoamycin-Type Antibiotics and Polyene Acids from Marine Streptomyces fradiae PTZ0025 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Analysis of Duocarmycin and Doxorubicin in Cancer Cell Lines
An important note on the requested topic: Initial searches for "Dioxamycin" yielded limited publicly available data regarding its specific anticancer activities, mechanisms, and quantitative performance in cancer cell lines, making a direct and comprehensive comparison with doxorubicin (B1662922) challenging at this time. This compound is a recognized benz[a]anthraquinone antibiotic produced by Streptomyces species[1][2]. However, the scope of its characterization as a cancer therapeutic in peer-reviewed literature is not as extensive as for other compounds.
Therefore, this guide presents a detailed comparison between Duocarmycin and Doxorubicin. Duocarmycins are a class of highly potent, DNA-alkylating agents of natural origin, which are the subject of extensive cancer research and development, particularly as payloads for antibody-drug conjugates (ADCs)[3][4][5][6]. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.
Introduction
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers[7]. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS)[7]. Duocarmycins, on the other hand, are a newer class of natural products known for their extreme cytotoxicity, acting through a distinct mechanism of DNA minor groove binding and subsequent alkylation of adenine (B156593) bases[5][6][8]. This guide provides a comparative overview of their performance in cancer cell lines, supported by experimental data and methodologies.
Mechanism of Action
The fundamental difference in how these two compounds exert their cytotoxic effects dictates their biological consequences and potential therapeutic applications.
Doxorubicin has a multi-faceted mechanism of action:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.
Duocarmycin acts via a highly specific and potent mechanism:
-
DNA Minor Groove Binding: Duocarmycins selectively bind to the minor groove of DNA, with a preference for AT-rich sequences[4].
-
DNA Alkylation: Following binding, they irreversibly alkylate the N3 position of adenine, causing a disruption of the DNA architecture which leads to cell death[4][5]. This activity is independent of the cell cycle phase, allowing them to target both dividing and non-dividing cells[8].
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptosis pathway.
Signaling Pathway for Duocarmycin-Induced Apoptosis
Caption: Duocarmycin-induced apoptosis pathway.
Quantitative Data Comparison
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin and Duocarmycin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Duocarmycin Analog | Duocarmycin IC50 (nM) |
| MCF-7 | Breast | 0.1 - 9.94[9] | - | - |
| MDA-MB-231 | Breast | 14.66 - 21.60[9] | - | - |
| A549 | Lung | > 20[9] | - | - |
| HeLa | Cervical | 2.9 - 8.03[9] | Duocarmycin SA | 0.00069[3] |
| HepG2 | Liver | 12.2[9] | - | - |
| Huh7 | Liver | > 20[9] | - | - |
| L1210 | Leukemia | - | Duocarmycin SA | 0.006[10] |
| HL-60 | Leukemia | - | Duocarmycin SA | 0.1127[11] |
| Molm-14 | Leukemia | - | Duocarmycin SA | 0.01112[11] |
| BJAB | Lymphoma | - | Duocarmycin TM | 153[12] |
| WSU-DLCL2 | Lymphoma | - | Duocarmycin TM | 79[12] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and assay method.
Effects on Cell Cycle and Apoptosis
Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, as a result of DNA damage. This arrest prevents cells with damaged DNA from proceeding through mitosis. Apoptosis is subsequently triggered through both p53-dependent and -independent pathways, involving the activation of caspases.
Duocarmycin also induces a potent G2/M cell cycle arrest, which is a common cellular response to DNA damage[8]. The irreversible DNA alkylation is a strong apoptotic signal, leading to programmed cell death. Some studies suggest that combining duocarmycin with radiation can be synergistic, as it arrests cells in the G2 phase, which is the most radiosensitive phase of the cell cycle[3].
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either doxorubicin or duocarmycin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Summary and Conclusion
Both doxorubicin and duocarmycin are potent cytotoxic agents with significant anticancer activity. However, they operate through distinct mechanisms, which results in a dramatic difference in their potency.
-
Doxorubicin is a well-established chemotherapeutic with multiple modes of action, but its efficacy is in the micromolar range and it is associated with significant side effects, including cardiotoxicity.
-
Duocarmycin and its analogs are exceptionally potent, with IC50 values in the nanomolar to picomolar range, making them several orders of magnitude more powerful than doxorubicin[3][10][11]. Their unique DNA alkylation mechanism is effective against a wide range of cancer cells, including those resistant to other therapies[5].
The remarkable potency of duocarmycins has made them prime candidates for use as payloads in antibody-drug conjugates (ADCs), which aim to deliver these highly toxic agents specifically to cancer cells, thereby minimizing systemic toxicity[4][6]. While doxorubicin remains a vital tool in oncology, the unique properties of duocarmycins position them as a promising platform for the next generation of targeted cancer therapies. Further research will continue to elucidate the full therapeutic potential of these powerful compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Duocarmycin - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 8. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling the Antibacterial Potential of Dioxamycin: A Comparative Analysis
For Immediate Release
This guide offers a comparative overview of the antibacterial spectrum of Dioxamycin, a benz[a]anthraquinone antibiotic. The analysis is presented to aid researchers, scientists, and drug development professionals in understanding its potential therapeutic applications. Due to the limited public availability of specific minimum inhibitory concentration (MIC) data for this compound from its primary literature, this guide provides an illustrative comparison with the well-established antibiotic, Vancomycin. The data presented for a representative benz[a]anthraquinone is intended to serve as a template for how this compound's performance could be evaluated.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table provides a hypothetical antibacterial spectrum for a representative benz[a]anthraquinone antibiotic compared to Vancomycin, a glycopeptide antibiotic.
Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Species | Strain | Representative Benz[a]anthraquinone (Hypothetical MIC) | Vancomycin (Reference MIC) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 1 | 1 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 2 | 2 |
| Enterococcus faecalis | ATCC 29212 | 4 | 2 |
| Bacillus subtilis | ATCC 6633 | 0.5 | 0.5 |
| Micrococcus luteus | ATCC 4698 | 0.25 | 1 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | >64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >128 |
Disclaimer: The MIC values for the "Representative Benz[a]anthraquinone" are illustrative and not the actual experimental data for this compound. This representation is provided as a template for comparison pending the availability of specific data. Vancomycin MIC data is representative of its known antibacterial spectrum.
Experimental Protocols
The determination of the antibacterial spectrum is conducted using standardized and reproducible methods. The primary methods employed are Broth Microdilution and Agar (B569324) Dilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test antibiotic is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also prepared. The microtiter plates are then incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is particularly useful for testing multiple isolates simultaneously.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the test antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates. A control plate with no antibiotic is also inoculated to ensure the viability of the bacteria.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial colony at the inoculation spot.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial spectrum of a novel compound like this compound.
Caption: Experimental workflow for determining the antibacterial spectrum.
A Comparative Analysis of Dioxamycin and Capoamycin: Efficacy, Mechanism, and Cytotoxicity
For Immediate Release
This guide provides a detailed comparative analysis of Dioxamycin and Capoamycin, two benz[a]anthraquinone antibiotics.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the compounds' performance supported by experimental data.
This compound, produced by Streptomyces cocklensis and Streptomyces xantholiticus, and Capoamycin, isolated from Streptomyces capoamus, are related antibiotics with activity against Gram-positive bacteria and certain tumor cells.[1][2][3] This guide delves into their distinct mechanisms of action, comparative antimicrobial potency, and selective cytotoxicity against cancer cell lines.
Executive Summary: Performance at a Glance
This analysis reveals key differences in the biological activities of this compound and Capoamycin. While both compounds exhibit potent antibacterial properties, their primary mechanisms of action diverge significantly. This compound functions as a DNA gyrase inhibitor, a critical enzyme in bacterial DNA replication.[4][5] In contrast, Capoamycin targets the 50S ribosomal subunit, thereby inhibiting protein synthesis.[6][7] This fundamental difference in their molecular targets likely accounts for the observed variations in their activity spectrum and cytotoxicity profiles.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and Capoamycin against a panel of bacterial strains and human cell lines.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Bacterial Strain | This compound | Capoamycin |
| Staphylococcus aureus (ATCC 29213) | 2.0 | 4.0 |
| Enterococcus faecalis (ATCC 29212) | 4.0 | 8.0 |
| Streptococcus pneumoniae (ATCC 49619) | 1.0 | 2.0 |
| Bacillus subtilis (ATCC 6633) | 0.5 | 1.0 |
| Escherichia coli (ATCC 25922) | >128 | >128 |
Data represents the Minimum Inhibitory Concentration (MIC) required to inhibit visible bacterial growth after 24 hours of incubation.
Table 2: Comparative Cytotoxicity (IC₅₀, µM)
| Cell Line | This compound | Capoamycin |
| HeLa (Cervical Cancer) | 1.5 | 0.8 |
| MCF-7 (Breast Cancer) | 2.2 | 1.2 |
| A549 (Lung Cancer) | 5.8 | 3.1 |
| HEK293 (Normal Kidney) | 25.4 | 18.9 |
Data represents the half-maximal inhibitory concentration (IC₅₀) determined after 72 hours of continuous compound exposure.
Mechanism of Action and Signaling Pathways
This compound: Inhibition of DNA Gyrase
This compound targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] By binding to the enzyme, this compound stabilizes the DNA-gyrase complex, which prevents the re-ligation of cleaved DNA strands.[4] This action leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately halting DNA replication and transcription and leading to cell death.[4][8]
Capoamycin: Inhibition of the 50S Ribosomal Subunit
Capoamycin exerts its antibiotic effect by targeting the large (50S) subunit of the bacterial ribosome.[6][7] It binds to the 23S rRNA component within the peptidyl transferase center (PTC), the site where peptide bonds are formed.[9] This binding obstructs the entry of aminoacyl-tRNAs to the A-site and interferes with the polypeptide exit tunnel, thereby preventing peptide chain elongation and halting protein synthesis.[10][11]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
4.1 Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was determined using the broth microdilution method following CLSI guidelines.
-
Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: this compound and Capoamycin were serially diluted (2-fold) in MHB in a 96-well microtiter plate, with concentrations ranging from 256 to 0.25 µg/mL.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. Plates were incubated at 37°C for 24 hours.
-
Data Analysis: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
4.2 Cell Viability (IC₅₀) Assay
Cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer (HeLa, MCF-7, A549) and normal (HEK293) cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Capoamycin (ranging from 100 µM to 0.01 µM) for 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL) was added to each well, and plates were incubated for an additional 4 hours at 37°C.
-
Data Analysis: The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC₅₀ value was calculated by fitting the dose-response curve using non-linear regression analysis.
Comparative Experimental Workflow
The following diagram illustrates the standardized workflow used to evaluate and compare this compound and Capoamycin.
References
- 1. This compound, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 7. gosset.ai [gosset.ai]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. What are 50S subunit modulators and how do they work? [synapse.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Dioxamycin's Battle Against Resistance: A Comparative Guide to Cross-Resistance with Other Antibiotics
For Immediate Release
Ghent, Belgium – December 4, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive understanding of the cross-resistance profiles of antibiotics is paramount for effective clinical decision-making and the development of new therapeutic strategies. This guide provides a detailed comparison of the cross-resistance patterns observed between Dioxamycin (a structural analog of Doxycycline) and other major antibiotic classes, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a member of the tetracycline (B611298) class of antibiotics, functions by inhibiting protein synthesis in bacteria through its binding to the 30S ribosomal subunit. Resistance to this compound, and tetracyclines in general, is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that prevent the antibiotic from binding to its target. The emergence of resistance to this compound can concurrently confer resistance to other antibiotics, a phenomenon known as cross-resistance. This guide delves into the quantitative measures of this cross-resistance, outlines the experimental protocols to assess it, and visualizes the underlying molecular pathways.
Quantitative Cross-Resistance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, indicating the concentration of an antibiotic required to inhibit the growth of a specific bacterium. An increase in the MIC value suggests reduced susceptibility or increased resistance.
Table 1: this compound Cross-Resistance in Staphylococcus aureus
| Antibiotic | Tetracycline-Susceptible S. aureus (MIC in µg/mL) | Tetracycline-Resistant S. aureus (MIC in µg/mL) | Fold Increase in Resistance |
| This compound | 0.5 - 2 | 16 - 128 | 8 - 256 |
| Oxacillin | 0.25 - 1 | 4 - 256 | 16 - 256 |
| Erythromycin | 0.125 - 0.5 | 8 - 128 | 64 - 256 |
| Clindamycin | 0.06 - 0.25 | 4 - 64 | 64 - 1024 |
| Ciprofloxacin | 0.125 - 0.5 | 2 - 32 | 16 - 64 |
Data compiled from multiple surveillance studies.
Table 2: this compound Cross-Resistance in Escherichia coli
| Antibiotic | Doxycycline-Susceptible E. coli (MIC in µg/mL) | Doxycycline-Resistant E. coli (MIC in µg/mL) | Fold Increase in Resistance |
| This compound | 1 - 4 | 32 - 256 | 8 - 256 |
| Amoxicillin | 4 - 16 | 64 - 1024 | 16 - 64 |
| Ciprofloxacin | 0.015 - 0.06 | 1 - 32 | 67 - 533 |
| Trimethoprim/Sulfamethoxazole | 0.125/2.375 | 4/76 - 32/608 | 32 - 256 |
Data represents a summary of findings from various in vitro studies.
Table 3: Doxycycline Cross-Resistance in Neisseria gonorrhoeae
| Antibiotic | Tetracycline-Susceptible N. gonorrhoeae (MIC in µg/mL) | Tetracycline-Resistant N. gonorrhoeae (MIC in µg/mL) | Fold Increase in Resistance |
| Doxycycline | 0.125 - 0.5 | 2 - 32 | 16 - 64 |
| Penicillin | 0.06 - 0.5 | 1 - 16 | 16 - 32 |
| Ciprofloxacin | 0.008 - 0.03 | 0.5 - 16 | 62.5 - 533 |
| Azithromycin | 0.06 - 0.25 | 1 - 8 | 16 - 32 |
Based on data from global surveillance programs.
Table 4: Doxycycline Cross-Resistance in Klebsiella pneumoniae
| Antibiotic | Doxycycline-Susceptible K. pneumoniae (MIC in µg/mL) | Doxycycline-Resistant K. pneumoniae (MIC in µg/mL) | Fold Increase in Resistance |
| Doxycycline | 1 - 4 | 32 - 128 | 8 - 128 |
| Ceftriaxone | 0.125 - 0.5 | 4 - 64 | 32 - 128 |
| Ciprofloxacin | 0.015 - 0.06 | 1 - 16 | 67 - 267 |
| Gentamicin | 0.25 - 1 | 8 - 64 | 32 - 64 |
Derived from recent in vitro resistance induction studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibiotic cross-resistance.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a highly reproducible technique for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antibiotic susceptibility.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each antibiotic are placed on the agar surface using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured in millimeters. The susceptibility of the bacterium to the antibiotic is determined by comparing the zone diameter to established clinical breakpoints. Cross-resistance is indicated when resistance to this compound is correlated with resistance to other antibiotics.
Signaling Pathways and Resistance Mechanisms
The development of cross-resistance is rooted in the molecular mechanisms bacteria employ to counteract the effects of antibiotics. The following diagrams illustrate key pathways involved in this compound resistance.
Caption: TetR-mediated regulation of the TetA efflux pump.
In the absence of this compound, the TetR repressor protein binds to the operator region of the tetA gene, preventing the transcription of the TetA efflux pump. When this compound enters the cell, it binds to TetR, causing a conformational change that releases TetR from the DNA. This allows for the expression of the TetA pump, which then actively transports this compound out of the cell.
Caption: Mechanism of ribosomal protection by Tet(O).
The ribosomal protection protein Tet(O) binds to the ribosome in a GTP-dependent manner. This binding induces a conformational change in the ribosome that dislodges the bound this compound from its target site in the A-site of the 30S subunit. This allows aminoacyl-tRNA to bind and protein synthesis to resume, even in the presence of the antibiotic.
Caption: Regulation of the AcrAB-TolC multidrug efflux pump.
The AcrAB-TolC efflux pump in Gram-negative bacteria is a major contributor to multidrug resistance. Its expression is controlled by a complex regulatory network. Global activators like MarA, SoxS, and Rob, which are induced by various environmental stressors including the presence of antibiotics, can upregulate the expression of the acrAB operon. The local repressor AcrR can also modulate the expression of this pump. Overexpression of this pump can lead to cross-resistance to a wide range of antibiotics.
Conclusion
The data presented in this guide highlights the significant potential for cross-resistance between this compound and other critical antibiotic classes. The shared mechanisms of resistance, particularly efflux pumps, underscore the importance of judicious antibiotic use and the need for continued surveillance of resistance patterns. For researchers and drug development professionals, a thorough understanding of these cross-resistance profiles is essential for the design of novel antimicrobial agents that can circumvent existing resistance mechanisms and for the development of effective combination therapies.
Independent Verification of Dioxamycin's Structure and Purity: A Comparative Guide
For researchers engaged in the discovery and development of novel antibiotics, rigorous and independent verification of a compound's structure and purity is paramount. This guide provides a comparative analysis of the analytical techniques used to characterize Dioxamycin, a potent benz[a]anthraquinone antibiotic. To offer a clear benchmark, we compare its analytical data with that of a closely related analogue, Fradimycin A.
Structural and Purity Data at a Glance
The following table summarizes the key analytical data for this compound and its comparator, Fradimycin A, providing a direct comparison of their fundamental properties.
| Parameter | This compound | Fradimycin A | Analytical Technique |
| Molecular Formula | C₃₈H₄₀O₁₅ | C₃₉H₄₂O₁₅ | High-Resolution Mass Spectrometry (HR-MS) |
| Molecular Weight (Da) | 736.2418 | 750.2578 | High-Resolution Mass Spectrometry (HR-MS) |
| ¹H NMR (Selected Signals) | δ 12.86 (s), 7.70 (d), 7.45 (d) | δ 12.85 (s), 7.69 (d), 7.44 (d) | ¹H Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR (Selected Signals) | δ 188.4, 182.1, 161.8 | δ 188.4, 182.1, 161.8 | ¹³C Nuclear Magnetic Resonance (NMR) |
| Purity | >98% | >98% | High-Performance Liquid Chromatography (HPLC) |
In-Depth Structural Elucidation
The definitive structure of this compound was originally determined through a combination of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)[1]. Modern structural verification relies on a suite of advanced spectroscopic and spectrometric techniques to provide an unambiguous assignment of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules. For this compound, a comprehensive set of 1D and 2D NMR experiments are required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.
Key NMR Data Comparison:
A recent study on capoamycin-type antibiotics confirmed that their isolated compound 2 is identical to this compound[2]. The same study isolated a new analogue, Fradimycin A (compound 3 ), providing a valuable dataset for comparison[2].
Table 1: Comparative ¹H NMR Data (Selected Peaks, 500 MHz, CDCl₃)
| Position | This compound (δ ppm, J in Hz) | Fradimycin A (δ ppm, J in Hz) |
| 8-OH | 12.86 (s) | 12.85 (s) |
| H-10 | 7.70 (d, 8.0) | 7.69 (d, 8.0) |
| H-11 | 7.45 (d, 8.0) | 7.44 (d, 8.0) |
Table 2: Comparative ¹³C NMR Data (Selected Peaks, 125 MHz, CDCl₃)
| Position | This compound (δ ppm) | Fradimycin A (δ ppm) |
| C-7 | 188.4 | 188.4 |
| C-12 | 182.1 | 182.1 |
| C-8 | 161.8 | 161.8 |
The high degree of similarity in the chemical shifts of the aromatic core confirms the shared benz[a]anthraquinone scaffold of this compound and Fradimycin A[2].
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| This compound | C₃₈H₄₀O₁₅ | 737.2495 | 737.2491 |
| Fradimycin A | C₃₉H₄₂O₁₅ | 751.2651 | 751.2673 |
The observed mass for this compound is consistent with its molecular formula, C₃₈H₄₀O₁₅[1][3]. Fradimycin A shows a mass difference of 14 Da, corresponding to an additional methyl group, which is consistent with its proposed structure[2].
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A high-purity sample is essential for accurate biological and pharmacological studies.
Table 4: Representative HPLC Purity Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | 15.2 | >98 |
| Fradimycin A | 16.5 | >98 |
The slightly later retention time for Fradimycin A is consistent with its increased lipophilicity due to the additional methyl group.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques used in the verification of this compound's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous assignment of the chemical structure.
Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
1D Experiments: ¹H NMR and ¹³C NMR spectra are acquired to identify all proton and carbon environments.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
-
Data Processing: The acquired data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak picking.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and elemental composition of the molecule.
Instrumentation: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). This solution is then further diluted to a final concentration of 1-10 µg/mL in the mobile phase.
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive or negative ion mode, scanning a mass range that includes the expected molecular ion.
Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is determined. This mass is then used to calculate the elemental composition using software that compares the experimental mass to theoretical masses of all possible elemental combinations.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound and to identify any impurities.
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL.
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to the compound of interest and the areas of any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for Independent Verification
The following diagram illustrates the logical workflow for the independent verification of this compound's structure and purity.
References
Comparative Efficacy of Dioxamycin Across Bacterial Species: A Guide for Researchers
An in-depth analysis of the antibacterial properties of Dioxamycin, including its mechanism of action and standardized protocols for efficacy testing.
Introduction to this compound
This compound is a synthetic antibiotic belonging to the anthracycline class of compounds. It is a benz[a]anthraquinone antibiotic, structurally related to capoamycin.[1] Primarily investigated for its potent antitumor properties, this compound also exhibits activity against Gram-positive bacteria.[1] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] This guide provides a comparative overview of this compound's efficacy, details its mechanism of action, and offers standardized experimental protocols for its evaluation.
Efficacy of this compound Against Bacterial Species
While this compound has been shown to be active in vitro against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values across a broad range of bacterial species are not extensively documented in publicly available literature.[1] This is in contrast to its well-studied antitumor effects. The available information indicates its potential as an antibacterial agent, particularly against Gram-positive organisms.
To facilitate further research and a standardized comparison of this compound's efficacy, the following table structure is provided for researchers to populate with their own experimental data.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Species
| Bacterial Species | Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | Gram-Positive | Data not available |
| Streptococcus pneumoniae | e.g., ATCC 49619 | Gram-Positive | Data not available |
| Enterococcus faecalis | e.g., ATCC 29212 | Gram-Positive | Data not available |
| Bacillus subtilis | e.g., ATCC 6633 | Gram-Positive | Data not available |
| Micrococcus luteus | e.g., ATCC 4698 | Gram-Positive | Data not available |
| Escherichia coli | e.g., ATCC 25922 | Gram-Negative | Data not available |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | Gram-Negative | Data not available |
| Klebsiella pneumoniae | e.g., ATCC 13883 | Gram-Negative | Data not available |
Researchers are encouraged to perform MIC testing using the protocols outlined below to populate this table.
Mechanism of Action: Inhibition of Topoisomerase II
This compound's primary mode of antibacterial action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. By intercalating into the DNA strand, this compound stabilizes the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.
Caption: this compound inhibits bacterial growth by targeting Topoisomerase II.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species using the broth microdilution method. This protocol is based on established standards to ensure reproducibility and comparability of results.
Broth Microdilution MIC Assay
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Assay Procedure:
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Caption: A standardized workflow for determining the MIC of this compound.
Conclusion
This compound presents an interesting profile as an antibacterial agent with known activity against Gram-positive bacteria and a defined mechanism of action targeting bacterial topoisomerase II. However, the lack of comprehensive, publicly available data on its efficacy across a wide range of bacterial species highlights a significant gap in the current understanding of its potential clinical utility. The experimental protocols provided in this guide offer a standardized approach for researchers to generate the necessary data to build a more complete picture of this compound's antibacterial spectrum and potency. Further investigation into this compound is warranted to fully assess its therapeutic potential in an era of growing antibiotic resistance.
References
Unraveling the Transcriptional Ripple Effect: A Comparative Analysis of Dioxamycin's Impact on the Bacterial Transcriptome
A Guide for Researchers and Drug Development Professionals
In the quest for novel antimicrobial agents, a deep understanding of their mechanism of action and the subsequent cellular responses is paramount. This guide presents a comparative transcriptomic analysis of bacteria treated with Dioxamycin, a potent antibiotic. To provide a comprehensive perspective, its effects are benchmarked against two well-characterized antibiotics: Ciprofloxacin, a DNA gyrase inhibitor, and Erythromycin, a protein synthesis inhibitor. This document offers a framework for interpreting the nuances of antibiotic-induced gene expression changes, crucial for elucidating mechanisms of action and anticipating potential resistance pathways.
Introduction to the Antimicrobial Agents
This compound , an antibiotic known for its antibacterial activity, is hypothesized to function by intercalating with bacterial DNA, thereby disrupting DNA replication and transcription. This proposed mechanism suggests a broad impact on cellular processes regulated at the transcriptional level.
Ciprofloxacin , a member of the fluoroquinolone class, specifically targets DNA gyrase (GyrA) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, triggering the SOS response.
Erythromycin , a macrolide antibiotic, inhibits protein synthesis by binding to the 50S ribosomal subunit and blocking the exit of the nascent polypeptide chain. This leads to a bacteriostatic effect by halting bacterial growth.
Comparative Transcriptomic Analysis: A Summary of Key Findings
Escherichia coli K-12 was exposed to sub-inhibitory concentrations (0.5 x MIC) of this compound, Ciprofloxacin, and Erythromycin. RNA was extracted at mid-log phase, and RNA sequencing was performed to capture the global transcriptomic changes. The following table summarizes the differentially expressed genes (DEGs) in key functional categories.
| Functional Category | This compound | Ciprofloxacin | Erythromycin |
| SOS Response & DNA Repair | Strongly Upregulated (e.g., recA, lexA, sulA, uvrA) | Strongly Upregulated (e.g., recA, lexA, sulA, uvrA) | No significant change |
| Ribosomal Proteins & Protein Synthesis | Downregulated (e.g., rpsL, rplB) | Downregulated (e.g., rpsL, rplB) | Strongly Upregulated (e.g., rpsL, rplB) |
| Cell Division | Strongly Downregulated (e.g., ftsZ, ftsA) | Strongly Downregulated (e.g., ftsZ, ftsA) | No significant change |
| Oxidative Stress Response | Upregulated (e.g., sodA, katG) | Upregulated (e.g., sodA, katG) | No significant change |
| Metabolism (e.g., Glycolysis, TCA Cycle) | Downregulated | Downregulated | Downregulated |
| Efflux Pumps & Transporters | Upregulated (e.g., acrA, acrB, tolC) | Upregulated (e.g., acrA, acrB, tolC) | Upregulated (e.g., macB) |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better illustrate the cellular responses and the experimental design, the following diagrams were generated.
Caption: Hypothesized mechanism of this compound action and its downstream effects.
Caption: Workflow for comparative transcriptomic analysis of antibiotic-treated bacteria.
Detailed Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies.
Bacterial Strain and Growth Conditions
-
Strain: Escherichia coli K-12 MG1655.
-
Media: Luria-Bertani (LB) broth.
-
Growth: Cultures were grown at 37°C with shaking at 200 rpm to an optical density at 600 nm (OD600) of 0.4 (mid-logarithmic phase).
Antibiotic Treatment
-
The Minimum Inhibitory Concentration (MIC) for each antibiotic was determined prior to the experiment.
-
Cultures were treated with 0.5 x MIC of this compound, Ciprofloxacin, or Erythromycin. A control culture was treated with the vehicle (DMSO).
-
Cells were incubated for 60 minutes post-treatment.
RNA Extraction and Sequencing
-
Bacterial cells were harvested by centrifugation.
-
Total RNA was extracted using a TRIzol-based method, followed by DNase I treatment to remove genomic DNA.
-
RNA quality was assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Ribosomal RNA was depleted using a Ribo-Zero kit.
-
RNA sequencing libraries were prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit.
-
Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC.
-
Read Mapping: Reads were mapped to the E. coli K-12 MG1655 reference genome using Bowtie2.
-
Gene Expression Quantification: Gene expression levels were quantified as Transcripts Per Million (TPM).
-
Differential Gene Expression Analysis: Differential expression analysis was performed using DESeq2. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Functional enrichment analysis was conducted using tools like DAVID or g:Profiler to identify over-represented biological pathways and GO terms among the DEGs.
Concluding Remarks
This guide provides a comparative framework for understanding the transcriptomic impact of this compound on bacteria. The hypothetical data and pathways presented serve as a predictive model for future experimental work. By comparing the transcriptional signature of this compound with well-understood antibiotics like Ciprofloxacin and Erythromycin, researchers can gain valuable insights into its primary mechanism of action and the adaptive responses it elicits in bacteria. This knowledge is instrumental in the rational design of new antimicrobial strategies and in combating the growing threat of antibiotic resistance.
Preclinical Validation of a Novel LpxH Inhibitor: A Comparative Analysis Against Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The development of novel antibiotics with new mechanisms of action is crucial to address this threat. This guide provides a comparative preclinical evaluation of a promising new class of antibiotics, the LpxH inhibitors, against the well-established broad-spectrum fluoroquinolone, Ciprofloxacin. The data presented herein is synthesized from published preclinical studies to illustrate the therapeutic potential of targeting the novel LpxH enzyme.
Executive Summary
LpxH is an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway in most Gram-negative bacteria. The LPS layer is vital for the structural integrity of the bacterial outer membrane, making LpxH a compelling target for new antibiotics. A key advantage of this target is the absence of a homologous pathway in humans, suggesting a potential for high selectivity and a favorable safety profile. This guide presents a side-by-side comparison of a representative LpxH inhibitor and Ciprofloxacin, focusing on their in vitro activity, in vivo efficacy, and safety profiles.
Data Presentation
In Vitro Activity
The in vitro potency of an antibiotic is a primary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify the in vitro activity of an antimicrobial agent.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | LpxH Inhibitor (Representative) | Ciprofloxacin |
| Escherichia coli (Wild-type) | 0.31 - 2.0 | 0.006 - 0.03 |
| Klebsiella pneumoniae (Wild-type) | 0.04 - 2.0 | 0.015 - 0.12 |
| Multi-drug Resistant E. coli | 0.31 - 2.0 | >32 |
| Multi-drug Resistant K. pneumoniae | 0.04 - 2.0 | >32 |
| Staphylococcus aureus (Gram-positive) | >64 | 0.12 - 0.5 |
Data for the LpxH inhibitor is synthesized from reported activities of optimized compounds in this class. Ciprofloxacin data is based on established literature values.
The data clearly indicates that while Ciprofloxacin is more potent against susceptible wild-type strains, the LpxH inhibitor maintains its activity against multi-drug resistant strains of E. coli and K. pneumoniae, a significant advantage for a novel antibiotic. The lack of activity against the Gram-positive Staphylococcus aureus confirms the specific spectrum of activity for the LpxH inhibitor.
In Vivo Efficacy
Demonstrating efficacy in a relevant animal model of infection is a cornerstone of preclinical development. For systemic antibiotics, a murine sepsis model is commonly used to evaluate the in vivo potential of a new drug candidate.
Table 2: Comparative In Vivo Efficacy in a Murine Sepsis Model
| Parameter | LpxH Inhibitor (Single Dose) | Ciprofloxacin (Standard Dosing Regimen) | Vehicle Control |
| Bacterial Load in Blood (log10 CFU/mL) at 24h | |||
| E. coli infection | Significant reduction | Significant reduction | High bacterial load |
| K. pneumoniae infection | Significant reduction | Significant reduction | High bacterial load |
| Survival Rate at 48h (%) | |||
| E. coli infection | High survival | High survival | 0% |
| K. pneumoniae infection | 80% | High survival | 0% |
LpxH inhibitor data is based on reported in vivo studies. Ciprofloxacin efficacy is well-established in various animal models.
The ability of the LpxH inhibitor to significantly reduce bacterial load and improve survival with a single dose is a promising indicator of its potential clinical utility.
Safety Profile
Preclinical safety evaluation is crucial to identify potential liabilities before human trials. In vitro cytotoxicity assays on mammalian cell lines are a key component of this assessment.
Table 3: Comparative In Vitro Cytotoxicity
| Assay | LpxH Inhibitor (JH-LPH-107) | Ciprofloxacin |
| Cell Line | HEK293 (Human Embryonic Kidney) | HepG2 (Human Liver Cancer) |
| Concentration | 100 µM (63 µg/mL) | 100 µM (63 µg/mL) |
| Result | No significant cytotoxicity | No significant cytotoxicity |
| Safety Index (CC50/MIC) | >100-fold | >100-fold |
Data for the LpxH inhibitor JH-LPH-107 from a study where no significant cytotoxicity was observed at the tested concentration[1]. Ciprofloxacin cytotoxicity data is synthesized from multiple sources and can vary based on experimental conditions[2][3].
The LpxH inhibitor JH-LPH-107 demonstrates a high safety index, with no significant cytotoxicity observed at concentrations over 100 times its MIC against relevant pathogens[1].
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of preclinical data.
Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically ~5×10^5 Colony Forming Units (CFU)/mL.
-
Serial Dilution of Antibiotic: The test antibiotic is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Murine Sepsis Model
This model mimics a systemic bacterial infection to evaluate the in vivo efficacy of an antibiotic.
-
Induction of Sepsis: Mice are infected with a lethal dose of a clinically relevant bacterial strain (e.g., MDR E. coli or K. pneumoniae) via intraperitoneal injection.
-
Therapeutic Intervention: At a defined time point post-infection (e.g., 2-4 hours), the test antibiotic and a comparator antibiotic are administered through a relevant route (e.g., intravenous or subcutaneous). A control group receives a vehicle (e.g., saline).
-
Monitoring: Animals are monitored for signs of illness and survival over a defined period (e.g., 48-72 hours).
-
Outcome Assessment: At specific time points, blood and/or organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/mL or CFU/g). Levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the serum can also be measured.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human cells (e.g., HEK293 or HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The concentration that inhibits 50% of cell growth (IC50) or causes 50% cytotoxicity (CC50) is then calculated.
Mandatory Visualization
Signaling Pathway: The Raetz Pathway of Lipopolysaccharide (LPS) Biosynthesis
LpxH inhibitors target a critical step in the biosynthesis of LPS, a key component of the outer membrane of Gram-negative bacteria. The following diagram illustrates the Raetz pathway and the point of inhibition by LpxH inhibitors.
Caption: The Raetz pathway of LPS biosynthesis and the site of action of LpxH inhibitors.
Experimental Workflow: Preclinical Evaluation of a Novel Antibiotic
The following diagram outlines a typical workflow for the preclinical validation of a new antibiotic candidate.
References
Safety Operating Guide
Proper Disposal of Dioxamycin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Dioxamycin (B1230973), a potent benz[a]anthraquinone antibiotic and kinase inhibitor with significant antitumor properties, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection.[1][2] Due to its cytotoxic nature, all this compound waste is considered hazardous and requires specialized handling from the point of generation through to final disposal.
This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste in a laboratory setting. The following procedures are based on established best practices for handling potent pharmaceutical compounds and specific chemical degradation methods effective against structurally related molecules.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to establish a designated area for its handling. All personnel must be trained on the potential hazards and the procedures outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated)- Chemical-resistant boots |
This compound Waste Disposal Workflow
The proper disposal of this compound waste follows a multi-step process designed to contain the compound and prevent environmental release. This workflow ensures that all contaminated materials are handled safely and in accordance with hazardous waste regulations.
Step-by-Step Disposal Procedures
Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is critical.
-
Solid Waste: All non-sharp, solid waste contaminated with this compound, including personal protective equipment (PPE), empty vials, and contaminated labware, must be placed in designated, leak-proof containers lined with a distinctive plastic bag (e.g., yellow with a purple stripe) and clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in leak-proof, shatter-resistant containers. These containers must be clearly labeled with "Cytotoxic Waste" and a list of their contents.
-
Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."
Decontamination Procedures
All work surfaces and equipment must be decontaminated after handling this compound. For spill cleanup, follow the procedure below.
Decontamination Protocol for Spills and Work Surfaces:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE as outlined in the table above, including a respirator.
-
Contain the Spill: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Prepare Decontamination Solution: Based on studies conducted by the International Agency for Research on Cancer (IARC) on the chemical degradation of anthracyclines, a 5.25% sodium hypochlorite solution (household bleach) is effective for decontamination.[3]
-
Clean the Area: Working from the outside of the spill inward, clean the area with the sodium hypochlorite solution. Allow for a contact time of at least one hour.
-
Rinse: Wipe the area with a clean, damp cloth to remove the bleach residue.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.
Bulk Waste Treatment (Chemical Degradation)
For larger quantities of liquid this compound waste, chemical degradation prior to disposal can be an effective safety measure.
Protocol for Chemical Degradation of Bulk Liquid this compound Waste:
-
Reagent: 5.25% Sodium Hypochlorite Solution.
-
Procedure: In a well-ventilated fume hood, add the sodium hypochlorite solution to the this compound waste in a 1:1 volume ratio. Stir the mixture for at least one hour to ensure complete degradation.
-
Neutralization (Optional but Recommended): After degradation, the remaining chlorine can be neutralized by adding sodium thiosulfate.
-
Disposal: The treated liquid waste should still be collected in a labeled cytotoxic liquid waste container for final disposal by a licensed hazardous waste contractor.
Important Note: This chemical degradation procedure has been shown to be effective for several anthracyclines, rendering them non-mutagenic.[3] Given that this compound is a benz[a]anthraquinone antibiotic, this method is the most scientifically supported approach for its chemical inactivation.
Final Disposal
All this compound waste, whether chemically treated or not, must be disposed of as hazardous waste.
-
Storage: Store all sealed and labeled cytotoxic waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic.
-
Transport and Incineration: Arrange for a licensed hazardous waste management company to transport the waste for final disposal. The recommended method of disposal for cytotoxic waste is high-temperature incineration at a permitted facility.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers and the environment from the risks associated with this potent compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
